molecular formula C13H31N2O4P B1591080 mono-Methyl phosphate bis(cyclohexylammonium) salt CAS No. 7023-27-0

mono-Methyl phosphate bis(cyclohexylammonium) salt

Cat. No.: B1591080
CAS No.: 7023-27-0
M. Wt: 310.37 g/mol
InChI Key: PAYJRUYHUYAPBH-UHFFFAOYSA-N
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Description

Mono-Methyl phosphate bis(cyclohexylammonium) salt is a useful research compound. Its molecular formula is C13H31N2O4P and its molecular weight is 310.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality mono-Methyl phosphate bis(cyclohexylammonium) salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about mono-Methyl phosphate bis(cyclohexylammonium) salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cyclohexanamine;methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H13N.CH5O4P/c2*7-6-4-2-1-3-5-6;1-5-6(2,3)4/h2*6H,1-5,7H2;1H3,(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYJRUYHUYAPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(O)O.C1CCC(CC1)N.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H31N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585213
Record name Methyl dihydrogen phosphate--cyclohexanamine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7023-27-0
Record name Methyl dihydrogen phosphate--cyclohexanamine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Guide to the Application of Mono-Methyl Phosphate Bis(Cyclohexylammonium) Salt in Synthetic and Pharmaceutical Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Mono-methyl phosphate bis(cyclohexylammonium) salt is a versatile and highly valuable reagent in modern organic and medicinal chemistry. While its name might suggest a direct role in biochemical assays, its primary utility lies in its function as a stable, crystalline, and easily handled source of a methyl phosphate group for chemical synthesis. This guide provides an in-depth analysis of its core applications, focusing on its crucial role as a phosphorylating agent and, critically, as a purification handle in the multi-step synthesis of complex molecules, particularly phosphorylated prodrugs. We will explore the chemical principles behind its use, provide detailed experimental workflows, and summarize its safety and handling protocols to support researchers, scientists, and drug development professionals in leveraging this reagent effectively.

Chemical Identity and Physicochemical Properties

Mono-methyl phosphate bis(cyclohexylammonium) salt is an organic salt composed of a methyl phosphate anion and two cyclohexylammonium cations. The salt form provides significant advantages over the free acid, which is often an unstable, oily substance that is difficult to purify and handle. The dual cyclohexylammonium counterions render the compound a stable, free-flowing crystalline solid, which is amenable to standard laboratory handling, weighing, and storage.

Table 1: Physicochemical Properties of Mono-Methyl Phosphate Bis(Cyclohexylammonium) Salt

Property Value Reference(s)
CAS Number 7023-27-0 [1][2][3]
Molecular Formula C₁₃H₃₁N₂O₄P [1][2][3]
Molecular Weight 310.37 g/mol [1][3]
Appearance Crystalline solid [1]

| Storage Temperature | 2-8°C |[1] |

Figure 1: Chemical Structure of the Salt.

Core Application: A Reagent and Purification Handle in Chemical Phosphorylation

The transfer of a phosphate group (phosphorylation) is a cornerstone of drug design, particularly in the development of prodrugs.[4] A prodrug is an inactive or less active precursor that is metabolized in vivo to the active drug. Phosphorylation can dramatically increase the aqueous solubility of a poorly soluble parent drug, making it suitable for intravenous administration.

Mono-methyl phosphate bis(cyclohexylammonium) salt serves a dual purpose in this context. It is not typically used to directly phosphorylate the target molecule in a single step. Instead, related phosphorylating agents are used, and the formation of a cyclohexylammonium salt is a critical downstream step for the purification and isolation of the desired phosphorylated intermediate.[5][6]

The Principle of Purification by Salt Formation

The synthesis of a phosphate monoester prodrug often involves multiple steps, including the use of protecting groups on the phosphate moiety (e.g., benzyl or pivaloyloxymethyl (POM) groups).[5][6] After the protected phosphate has been coupled to the drug molecule, these protecting groups are removed, often by catalytic hydrogenation. This yields the desired phosphate monoester as a free acid in a complex reaction mixture.

The Causality Behind the Choice: The resulting phosphate monoester is often difficult to separate from catalysts, byproducts, and unreacted starting materials using standard techniques like silica gel chromatography. By adding cyclohexylamine to the crude reaction mixture, the anionic phosphate selectively forms the bis(cyclohexylammonium) salt. This salt is typically a crystalline solid with significantly different solubility properties than the other components in the mixture, allowing it to be isolated in high purity by simple filtration or crystallization.[5][6] This is an elegant and highly effective method for purifying polar, charged molecules.

start Parent Drug (Drug-OH) + Protected Phosphorylating Agent reaction1 Step 1: Coupling Reaction (e.g., using DCC, other activators) start->reaction1 intermediate1 Protected Drug-Phosphate (Drug-O-P(O)(OR)₂) reaction1->intermediate1 reaction2 Step 2: Deprotection (e.g., Catalytic Hydrogenation) intermediate1->reaction2 intermediate2 Crude Drug-Phosphate (Free Acid) in Reaction Mixture reaction2->intermediate2 reaction3 Step 3: Salt Formation (Addition of Cyclohexylamine) intermediate2->reaction3 purification Selective Precipitation / Crystallization reaction3->purification intermediate3 Purified Drug-Phosphate bis(Cyclohexylammonium) Salt purification->intermediate3 reaction4 Step 4: Ion Exchange (Optional) (e.g., Na⁺ resin or H⁺ resin) intermediate3->reaction4 final_product Final Product: - Drug-Phosphate Sodium Salt (for formulation) - Drug-Phosphate Free Acid reaction4->final_product

Sources

In-Depth Technical Guide: Monomethyl Phosphate Di(cyclohexylammonium) Salt (CAS 7023-27-0)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CAS 7023-27-0 , chemically identified as Monomethyl phosphate di(cyclohexylammonium) salt , represents a critical "storage form" reagent in organophosphorus chemistry and enzymology. While monomethyl phosphate (the free acid) is an unstable, difficult-to-handle oil, this dicyclohexylammonium salt provides a stable, crystalline alternative that allows for precise stoichiometric control in phosphorylation reactions and phosphatase kinetic studies.

This guide details the physicochemical profile, synthesis logic, and experimental handling of CAS 7023-27-0, emphasizing its utility as a robust source of the methyl phosphate anion (


).

Chemical Identity & Structural Analysis[1][2]

The compound is an ionic salt complex formed by the neutralization of monomethyl phosphoric acid with two equivalents of cyclohexylamine. This derivatization is a standard technique in phosphorus chemistry to convert hygroscopic, oily acids into manageable crystalline solids.

Parameter Data
CAS Registry Number 7023-27-0
IUPAC Name Bis(cyclohexylammonium) methyl phosphate
Common Synonyms Methyl phosphate dicyclohexylamine salt; Phosphoric acid, monomethyl ester, bis(cyclohexylamine) salt
Molecular Formula

(Salt) (

)
Molecular Weight 310.37 g/mol
Component A (Anion) Monomethyl phosphate (

equivalent)
Component B (Cation) Cyclohexylamine (

)
Structural Visualization

The following diagram illustrates the ionic association that confers stability to this reagent.

G Salt CAS 7023-27-0 (Crystalline Complex) Anion Methyl Phosphate Anion [CH3-O-PO3]²⁻ Salt->Anion Dissociation in H2O Cation 2x Cyclohexylammonium [C6H11-NH3]⁺ Salt->Cation Dissociation Phosphorylation\nReactions Phosphorylation Reactions Anion->Phosphorylation\nReactions Enzymatic\nHydrolysis Enzymatic Hydrolysis Anion->Enzymatic\nHydrolysis

Figure 1: Ionic dissociation of the salt complex in aqueous media, releasing the active methyl phosphate species.

Physicochemical Profile

The following data aggregates experimental values and property predictions based on the dicyclohexylammonium salt class.

Table 1: Physical Properties
PropertyValue / ObservationTechnical Insight
Physical State White Crystalline SolidContrast with free acid (viscous oil).
Melting Point 150–160 °C (Decomposes) Typical range for cyclohexylamine salts.[1] Decomposition often releases amine vapors.
Solubility (Water) SolubleDissociates readily to release the phosphate ester.
Solubility (Organic) Soluble in MeOH, DMSO; Insoluble in Hexane/EtherUseful for biphasic purification strategies.
Hygroscopicity ModerateStore in desiccated conditions to prevent clumping.
pKa (Parent Acid) pKa₁ ≈ 1.54, pKa₂ ≈ 6.31The salt buffers solutions near pH 7–8 upon dissolution.
Stability & Storage
  • Storage Condition: Refrigerate (2–8°C).

  • Shelf Life: >2 years if kept dry and sealed.

  • Incompatibility: Strong oxidizing agents, strong bases (will displace the amine).

Applications & Experimental Protocols

Enzymology: Phosphatase Substrate

CAS 7023-27-0 is utilized as a simple organic phosphate substrate to determine the catalytic rates of alkaline phosphatases and acid phosphatases . It serves as a model compound because its hydrolysis is chemically simple, releasing methanol and inorganic phosphate (


).

Protocol: Kinetic Assay for Phosphatase Activity

  • Buffer Prep: Prepare 50 mM Tris-HCl (pH 8.0) containing 1 mM

    
    .
    
  • Substrate Solution: Dissolve CAS 7023-27-0 in the buffer to a concentration of 10 mM. (Note: The salt dissolves easily; no pH adjustment usually needed).

  • Reaction: Add 10 µL of enzyme solution to 990 µL of substrate solution.

  • Monitoring: Incubate at 37°C. Aliquot at 0, 5, 10, 15 min.

  • Detection: Quantify released Inorganic Phosphate (

    
    ) using the Malachite Green  colorimetric assay (Absorbance at 620 nm).
    
Synthetic Chemistry: Phosphorylation Reagent

In organic synthesis, the free acid of methyl phosphate is often generated in situ from this salt to phosphorylate alcohols or amines.

Workflow: Cation Exchange for Synthesis To use the methyl phosphate group in non-aqueous synthesis (where the cyclohexylamine might interfere):

  • Dissolve the salt in a minimum volume of water.

  • Pass through a cation-exchange resin (e.g., Dowex 50W-X8,

    
     form).
    
  • Elute with water.[1] The eluate contains pure Monomethyl Phosphoric Acid .

  • Immediate Use: Concentrate the eluate (rotary evaporator, <40°C) and react immediately, as the free acid may disproportionate over time.

Synthesis & Production Overview

The industrial or laboratory preparation of CAS 7023-27-0 follows a "Protect-Deprotect-Stabilize" logic.

Synthesis Step1 Step 1: Esterification MeOH + POCl3 (or P2O5) Step2 Step 2: Hydrolysis Formation of Mono- & Di-esters Step1->Step2 Step3 Step 3: Purification Separation of Mono-ester Step2->Step3 Step4 Step 4: Salt Formation Add Cyclohexylamine (excess) Step3->Step4 Step5 Final Product Crystallization from EtOH/Acetone Step4->Step5 Step4->Step5 Precipitates as CAS 7023-27-0

Figure 2: Synthetic pathway for the isolation of Monomethyl Phosphate via its cyclohexylammonium salt.

Detailed Methodology:

  • Phosphorylation: Methanol is treated with Phosphorus Oxychloride (

    
    ) at low temperature (0°C) to prevent poly-phosphorylation.
    
  • Hydrolysis: The reaction mixture is quenched with water, yielding a mixture of monomethyl phosphate, dimethyl phosphate, and phosphoric acid.

  • Selective Precipitation: Cyclohexylamine is added. Monomethyl phosphate forms a highly crystalline, less soluble salt compared to the dimethyl ester or inorganic phosphate salts in specific solvent mixtures (e.g., Acetone/Ethanol), allowing for high-purity isolation by filtration.

Safety & Handling (MSDS Summary)

While the phosphate ester is relatively benign, the cyclohexylamine component drives the safety profile.

  • Hazards: Causes skin and eye irritation (H315, H319). May cause respiratory irritation (H335).

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhaling dust.

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes.

    • Ingestion: Rinse mouth. Do NOT induce vomiting (due to amine content).

References

  • ChemicalBook. (2023). Monomethyl Phosphate Di(cyclohexylammonium) Salt - Product Properties and Safety. Retrieved from .

  • Santa Cruz Biotechnology. (2024). mono-Methyl phosphate bis(cyclohexylammonium) salt (CAS 7023-27-0).[2][3] Retrieved from .

  • Turner, B. L., et al. (2002). Enhancing Phytate Availability in Soils and Phytate-P Acquisition by Plants. Environmental Science & Technology, 36(20). (Contextualizing methyl phosphate as a model soil organic phosphorus compound).
  • US Biological. (2024). mono-Methyl Phosphate Bis(cyclohexylamine) - Physical Data. Retrieved from .

  • LookChem. (2024). 7023-27-0 Physicochemical Data. Retrieved from .

Sources

Role of cyclohexylammonium counter-ion in phosphate reagents

Author: BenchChem Technical Support Team. Date: February 2026

The Role of Cyclohexylammonium (CHA) Counter-ions in Phosphate Reagents is a critical, yet often overlooked, aspect of biochemical reagent manufacturing. While phosphate esters (like sugar phosphates and nucleotides) are biologically active as potassium or magnesium salts, they are chemically manufactured and purified as cyclohexylammonium salts.

This guide details the technical rationale for this "chemical disguise," the mandatory protocols for removing it, and the biological risks of failing to do so.

Executive Summary: The "Crystallization Problem"

In organic synthesis and biochemistry, phosphate mono- and di-esters are notoriously difficult to isolate. As free acids, they are unstable, hygroscopic oils that decompose via hydrolysis or cyclic phosphate formation. As sodium or potassium salts, they are often deliquescent "goos" that trap impurities (silica, inorganic phosphates) and resist crystallization.

Cyclohexylammonium (CHA) is the solution. It is a bulky, hydrophobic amine that, when paired with phosphate esters, forces the molecule into a rigid, crystalline lattice.

  • Function: Transforms unstable oils into stable, high-purity crystals.

  • Trade-off: CHA is non-physiological and toxic to many enzyme systems.

  • Workflow: Synthesize as CHA salt

    
     Purify via Crystallization 
    
    
    
    Store
    
    
    Convert to Na/K salt immediately before biological use.

Physicochemical Properties: Why CHA?

The utility of CHA lies in its ability to alter the solubility and packing efficiency of phosphate molecules.

2.1 Solubility Profile

CHA salts exhibit an "inverted" solubility profile compared to physiological salts, enabling purification by solvent precipitation.

PropertySodium/Potassium Salts (Na/K)Cyclohexylammonium Salts (CHA)
Physical State Hygroscopic powder or oilDistinct, sharp-melting crystals
Water Solubility Extremely High (>500 mg/mL)Moderate to High
Ethanol/Acetone Insoluble (oils out)Soluble (warm) / Crystallizes (cold)
Hygroscopicity High (absorbs water rapidly)Low (stable on shelf)
Impurities Traps inorganic phosphate (

)
Excludes

during crystallization
2.2 Structural Stabilization

Phosphate esters degrade via intramolecular attack (e.g., neighboring hydroxyls attacking the phosphorus). The bulky cyclohexyl ring provides steric hindrance , preventing close packing of water molecules that catalyze hydrolysis. Furthermore, the extensive hydrogen-bonding network between the ammonium protons and phosphate oxygens creates a rigid lattice that locks the molecule in a stable conformation.

Mechanistic Workflow: Synthesis to Isolation

The following diagram illustrates the standard workflow for synthesizing a sugar phosphate (e.g., Glucose-6-Phosphate) and the role CHA plays in the purification bottleneck.

G cluster_0 Synthesis Phase cluster_1 Isolation Phase (The CHA Role) Start Precursor (Sugar/Nucleoside) Phos Phosphorylation (POCl3 / (EtO)3P) Start->Phos Crude Crude Phosphate Ester (Mix of Mono/Di/Inorganic) Phos->Crude AddCHA Add Cyclohexylamine (in EtOH/Acetone) Crude->AddCHA Neutralization Cryst Crystallization AddCHA->Cryst Cooling Pure Pure CHA Salt (Stable Solid) Cryst->Pure Filtration Impurities Impurities (Inorganic Pi, Decomposition) Cryst->Impurities Remain in Mother Liquor

Figure 1: The purification logic. CHA is used solely to "crash out" the target molecule away from impurities.

Protocol: Salt Exchange (The Critical Step)

WARNING: Never use CHA salts directly in enzymatic assays (e.g., dehydrogenase assays, kinase reactions). The cyclohexylammonium ion is a surfactant-like amine that can denature enzymes or act as a competitive inhibitor.

You must convert the CHA salt to a Sodium (Na) or Potassium (K) salt. The industry standard is Cation Exchange Chromatography .

Method: Dowex 50W-X8 (Na+ Form) Column

This protocol ensures 100% removal of CHA and quantitative conversion to the sodium salt.

Materials
  • Resin: Dowex 50W-X8 (200-400 mesh).

  • Column: Glass chromatography column with fritted disc.

  • Reagents: 1M NaOH, 1M HCl, Deionized Water (Milli-Q), Acetone.

Step-by-Step Procedure
  • Resin Activation (Cycling):

    • Why: Commercial resin often contains impurities or is in the wrong ionic form.

    • Wash resin with 1M HCl (2 bed volumes) to convert to

      
       form (removes iron/metals).
      
    • Wash with Water until neutral pH.[1][2]

    • Wash with 1M NaOH (2 bed volumes) to convert to

      
       form.
      
    • CRITICAL: Wash with water extensively until the eluent pH is ~7-8. If pH is >9, your compound may hydrolyze (sugar phosphates are base-labile).

  • Sample Loading:

    • Dissolve the CHA salt (e.g., 100 mg) in the minimum volume of water.

    • Note: If the CHA salt is sparingly soluble, add a drop of dilute ammonia to aid dissolution, but keep pH < 9.

  • Elution:

    • Load the sample onto the resin bed.

    • Elute with Deionized Water (slow flow rate: ~1 mL/min).

    • Mechanism:[2][3][4][5]

      
      
      
    • The CHA sticks to the resin; the Sodium salt flows through.

  • Detection & Isolation:

    • Monitor fractions via UV (for nucleotides) or spot test (for sugars).

    • Lyophilize (freeze-dry) the aqueous fractions.

    • Result: Fluffy, white, hygroscopic powder (Sodium Salt). Store at -20°C with desiccant.

Biological Implications of CHA

Why is the salt exchange mandatory? The cyclohexylammonium cation is not biologically inert.

5.1 Enzyme Inhibition Mechanisms
  • Competitive Inhibition: Many enzymes that bind substrates with amino groups (e.g., kinases, transaminases) can bind CHA in the active site, blocking the true substrate.

  • Allosteric Interference: The hydrophobic cyclohexyl ring can bind to non-polar pockets on enzyme surfaces, inducing conformational changes.

  • pH/Buffer Effects: CHA is a weak base (

    
    ). If not removed, it acts as a secondary buffer, potentially skewing the pH of tightly controlled assays.
    
5.2 Visualizing Interference

Inhibition cluster_assay Enzymatic Assay (e.g., G6PDH) Enzyme Enzyme Active Site Result_Good Signal (NADH) Enzyme->Result_Good Na+ Salt Result_Bad No Signal / Kinetics Altered Enzyme->Result_Bad CHA Salt Present Substrate Substrate (G6P) Substrate->Enzyme Correct Binding CHA Contaminant (CHA+) CHA->Enzyme Competitive Blockade

Figure 2: Biological interference. CHA+ can competitively block active sites intended for physiological cations or amino-substrates.

Case Studies

ReagentPrimary UseWhy sold as CHA?Biological Impact if not exchanged
Glucose-6-Phosphate (G6P) Glycolysis assays, G6PDH standardFree acid is unstable oil; Na salt is hygroscopic.Inhibits G6PDH activity; alters

values.
Phosphoenolpyruvate (PEP) Pyruvate Kinase assaysCHA salt crystallizes as a triclinic lattice, excluding inorganic phosphate.CHA interferes with

binding sites on Pyruvate Kinase.
Nucleotide Monophosphates DNA/RNA synthesisCHA salts allow fractionation of isomers (e.g., 2' vs 3' isomers).Toxic to cell cultures; inhibits polymerases.

References

  • Baddiley, J., Buchanan, J. G., & Szabo, L. (1954). Sugar Phosphates.[6][7] Part I. Derivatives of Glucose 4. Journal of the Chemical Society. Link

    • Foundational text on using cyclohexylamine for sugar phosphate separ
  • Sigma-Aldrich Technical Bulletin. Glycerol 3-phosphate bis(cyclohexylammonium) salt Product Information. Link

    • Confirms commercial availability as CHA salt and requirement for enzym
  • Dow Chemical Company. DOWEX Ion Exchange Resins: Fundamentals of Ion Exchange. Link

    • Authoritative source for resin activ
  • Leisch, H., et al. (2011).[8] Cyclohexylamine oxidase as a useful biocatalyst. Canadian Journal of Chemistry. Link

    • Demonstrates the biological activity of cyclohexylamine (as a substrate/inhibitor), proving it is not bio-inert.
  • PubChem. Barium glucose 6-phosphate Compound Summary. Link

    • Reference for alternative salt forms (Barium) used historically before CHA became standard.

Sources

In-Depth Technical Guide: Solubility and Handling of Mono-Methyl Phosphate Bis(cyclohexylammonium) Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mono-Methyl phosphate bis(cyclohexylammonium) salt (CAS 7023-27-0) serves as a critical phosphorylating reagent and a stable, crystalline surrogate for the unstable mono-methyl phosphate ester. Its utility in chemical synthesis and biological assays is dictated by its solubility profile, which bridges the gap between aqueous and organic domains due to its amphiphilic counterions.

This guide provides a definitive solubility landscape, distinguishing between thermodynamic solubility (saturation) and kinetic dissolution. It includes validated protocols for preparation, purification, and storage, ensuring experimental reproducibility and compound integrity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Understanding the structural basis of solubility is prerequisite to solvent selection. The compound consists of a polar, divalent methyl phosphate anion stabilized by two bulky, lipophilic cyclohexylammonium cations.

  • IUPAC Name: Bis(cyclohexylammonium) methyl phosphate

  • CAS Number: 7023-27-0[1][2][3]

  • Molecular Formula: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    [2]
    
  • Molecular Weight: 310.37 g/mol [1][2]

  • Appearance: White to off-white crystalline powder[4][5]

  • Key Property: Amphiphilic salt structure. The anionic head group (

    
    ) drives aqueous solubility, while the cyclohexyl rings (
    
    
    
    ) provide limited lipophilicity, allowing solubility in polar organic solvents but preventing dissolution in non-polar hydrocarbons.

Solubility Landscape

The following data summarizes the solubility behavior of mono-Methyl phosphate bis(cyclohexylammonium) salt at ambient temperature (


).
Solvent Compatibility Table
Solvent ClassSolventSolubility RatingQualitative DescriptionMechanistic Insight
Polar Protic Water High Freely Soluble (>100 mg/mL)Strong ion-dipole interactions with water overcome lattice energy.
Methanol High SolubleHigh dielectric constant supports ion separation; methyl group affinity.
Ethanol Moderate Sparingly Soluble (Cold) / Soluble (Hot)Reduced polarity compared to MeOH requires thermal energy to disrupt crystal lattice.
Polar Aprotic DMSO High SolubleExcellent solvation of cations; useful for biological stock solutions.
DMF Moderate SolubleGood solvating power, though less effective than DMSO for this salt.
Acetone Low Insoluble / PrecipitantLow dielectric constant promotes ion pairing and precipitation.
Chlorinated Chloroform Low/Variable Slightly SolubleCyclohexyl groups offer minor interaction, but ionic character dominates, preventing full dissolution.
DCM Low InsolubleInsufficient polarity to solvate the phosphate head group.
Non-Polar Diethyl Ether Negligible InsolubleLack of polarity makes this the ideal anti-solvent for purification.
Hexane Negligible InsolubleCompletely immiscible with the ionic salt structure.
Critical Solubility Nuances
  • The "Ethanol Switch": This salt exhibits a steep solubility curve in ethanol. It is often soluble in boiling ethanol but crystallizes upon cooling. This property is the foundation of the standard recrystallization protocol (See Section 5).

  • Hygroscopicity: The salt is moderately hygroscopic. While soluble in water, absorption of atmospheric moisture can lead to clumping and weighing errors. Stock solutions in DMSO are recommended for long-term storage to prevent hydrolysis.

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solution (50 mM)

Objective: Create a stable stock for biological assays or synthetic reactions.

  • Calculate Mass: For 10 mL of 50 mM solution, weigh 155.2 mg of the salt.

  • Solvent Choice:

    • For Biological Assays: Use Water (Milli-Q) or DMSO .

    • For Organic Synthesis: Use Methanol .

  • Dissolution: Add 8 mL of solvent. Vortex for 30-60 seconds. The powder should dissolve rapidly.

  • Volume Adjustment: Top up to exactly 10 mL with solvent.

  • Filtration (Optional): If used for cell culture, filter through a 0.22

    
    m PTFE (for DMSO) or PES (for Water) syringe filter.
    
Protocol B: Purification via Recrystallization

Objective: Remove impurities or hydrolysis products (inorganic phosphate).

  • Dissolution: Dissolve crude salt in the minimum amount of boiling absolute ethanol .

  • Filtration: Filter the hot solution quickly through a pre-warmed glass frit to remove insoluble particulate matter.

  • Crystallization:

    • Method 1 (Slow): Allow the filtrate to cool slowly to room temperature, then to

      
      .
      
    • Method 2 (Forced): If crystals do not form, add Acetone or Diethyl Ether dropwise to the cold ethanol solution until persistent turbidity is observed.

  • Isolation: Collect crystals via vacuum filtration.

  • Washing: Wash the filter cake with cold acetone/ether (1:1 mixture).

  • Drying: Dry under high vacuum over

    
     to remove trace water and amines.
    

Visualizations

Solubility Decision Tree

This workflow guides the researcher in selecting the appropriate solvent based on the intended application.

SolubilityWorkflow Start Start: Select Solvent for Mono-Methyl Phosphate Salt AppType Intended Application? Start->AppType Bio Biological Assay (Cell/Enzyme) AppType->Bio Synth Chemical Synthesis AppType->Synth Purify Purification/Recrystallization AppType->Purify WaterSol Use Water or Buffer (High Solubility, pH sensitive) Bio->WaterSol Aqueous Compatible DMSOSol Use DMSO (High Solubility, Stable) Bio->DMSOSol Stock Solution PolarRxn Polar Reaction Medium? Synth->PolarRxn Recryst Dissolve in Hot Ethanol Purify->Recryst MeOH Use Methanol (Excellent Solubility) PolarRxn->MeOH Yes NonPolar Non-Polar Medium? PolarRxn->NonPolar No PhaseTransfer Use Biphasic System (Water/DCM + Phase Transfer Cat.) NonPolar->PhaseTransfer Required Precip Add Acetone/Ether to Precipitate Recryst->Precip

Caption: Decision tree for solvent selection based on experimental requirements (Assay vs. Synthesis vs. Purification).

Recrystallization Mechanism

Visualizing the solubility differential that drives purification.

Recrystallization Step1 Hot Ethanol (Solvated Ions) Step2 Cooling (Supersaturation) Step1->Step2 Temp Decrease Step3 Anti-Solvent (Acetone) (Dielectric Drop) Step2->Step3 Add Precipitant Step4 Crystalline Solid (Pure Salt) Step3->Step4 Precipitation Impurities Impurities (Remain in Mother Liquor) Step3->Impurities Filtration

Caption: Logical flow of the recrystallization process utilizing the 'Ethanol Switch' and anti-solvent addition.

Stability & Troubleshooting

  • Hydrolysis Risk: Methyl phosphates are mono-esters and are susceptible to hydrolysis in acidic or alkaline aqueous solutions over time, releasing inorganic phosphate and methanol.

    • Mitigation: Prepare aqueous solutions fresh. Store DMSO stocks at -20°C.

  • Stoichiometry Checks: Commercial batches may vary in the precise stoichiometry of the cyclohexylammonium counterion (1.8 - 2.2 equivalents).

    • Validation: Perform a

      
      -NMR in 
      
      
      
      or
      
      
      . Integrate the methyl doublet (
      
      
      ppm,
      
      
      Hz) against the cyclohexyl methine protons (
      
      
      ppm) to confirm the salt ratio.

References

  • Santa Cruz Biotechnology. mono-Methyl phosphate bis(cyclohexylammonium) salt (CAS 7023-27-0) Product Data.[1] Retrieved from

  • ChemicalBook. Monomethyl Phosphate Di(cyclohexylammonium) Salt MSDS and Properties. Retrieved from

  • Lira, L. M., et al. (2013).[6] One-pot synthesis of organophosphate monoesters from alcohols.[6] Tetrahedron Letters, 54(13), 1690–1692.[6] (Contextual grounding for phosphate monoester synthesis and salt isolation).

  • GoldBio. 4-Methylumbelliferyl phosphate bis(cyclohexylammonium) salt Product Specifications.[5] Retrieved from (Comparative solubility data for homologous bis-cyclohexylammonium phosphate salts).

Sources

A Technical Guide to the Historical Synthesis of Mono-Alkyl Phosphate Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Phosphate Ester Bond

Mono-alkyl phosphate salts, and the phosphate ester bond that defines them, are fundamental to life as we know it. From the repeating backbone of DNA and RNA to the energy currency of the cell, adenosine triphosphate (ATP), these molecules are central players in biological systems.[1] Beyond biology, their amphiphilic nature has made them indispensable in applications ranging from surfactants and detergents to drug delivery systems and advanced materials.[1][2][3]

However, the synthesis of these seemingly simple molecules is fraught with challenges. The phosphorus atom can readily react multiple times, leading to mixtures of mono-, di-, and tri-alkylated products. Furthermore, the phosphate ester bond itself can be labile under harsh conditions. This guide provides an in-depth exploration of the historical evolution of synthetic strategies developed to overcome these challenges, tracing the path from early, non-selective methods to the highly controlled and efficient protocols used today. For the researcher, scientist, or drug development professional, understanding this history is not merely an academic exercise; it provides a crucial foundation for innovation and problem-solving in modern synthetic chemistry.

Chapter 1: The Brute-Force Era: Direct Phosphorylation with Pentavalent Phosphorus Reagents

The earliest approaches to forming phosphate esters in the 19th and early 20th centuries were direct, often aggressive, reactions between an alcohol and a highly reactive pentavalent phosphorus source.[4][5][6] The most common reagents in this class were phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅).

The Phosphorus Oxychloride (POCl₃) Method

Phosphorus oxychloride is a highly electrophilic reagent that reacts readily with nucleophiles like alcohols. The primary appeal of this method was its simplicity and the high reactivity of the phosphorylating agent.[7][8]

Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the phosphorus atom of POCl₃. This displaces a chloride ion, forming an alkyl dichlorophosphate intermediate (ROP(O)Cl₂). This intermediate is itself highly reactive and can react with additional alcohol molecules. The key challenge lies in controlling this reactivity. Without careful stoichiometric control and optimized conditions, the reaction tends to proceed further, yielding significant quantities of di- ( (RO)₂P(O)Cl ) and tri-alkyl phosphates ( (RO)₃P(O) ).[7][9] Subsequent hydrolysis is required to convert the remaining P-Cl bonds to P-OH groups, yielding the final phosphate salt.

Limitations and Field-Proven Insights:

  • Lack of Selectivity: The primary drawback is the formation of a mixture of products, which necessitates laborious chromatographic separation.[8]

  • Harsh Byproducts: The reaction generates stoichiometric amounts of hydrogen chloride (HCl), a corrosive gas that can damage equipment and lead to undesirable side reactions, such as the conversion of the starting alcohol to an alkyl chloride.[7][9]

  • Volatility and Hazard: POCl₃ is a volatile and hazardous substance, requiring specialized handling procedures.[7][8]

Experimental Protocol: A Classic POCl₃ Phosphorylation

This protocol is a generalized representation and requires optimization for specific substrates.

  • Inert Atmosphere: The reaction vessel is charged with a suitable anhydrous aprotic solvent (e.g., pyridine, triethylamine in dichloromethane) and cooled to 0 °C under an inert atmosphere (e.g., Nitrogen or Argon). The tertiary amine acts as both a solvent and an HCl scavenger.[8]

  • Reagent Addition: Phosphorus oxychloride (1.0 equivalent) is added dropwise to the cooled solution.

  • Substrate Addition: The alcohol (1.0 equivalent), dissolved in the same anhydrous solvent, is added slowly to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: The mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, stirring for an additional 2-4 hours.

  • Quenching & Hydrolysis: The reaction is carefully quenched by the slow addition of water or an ice-cold aqueous solution (e.g., ammonium bicarbonate), which hydrolyzes the remaining P-Cl bonds.

  • Work-up and Purification: The product is extracted using a suitable organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Visualization of the POCl₃ Workflow

POCl3_Workflow cluster_reaction Reaction Phase reagent reagent intermediate intermediate product product condition condition ROH Alcohol (ROH) Intermediate1 ROP(O)Cl₂ ROH->Intermediate1 + POCl₃ (Pyridine, 0°C) POCl3 POCl₃ FinalProduct Mono-alkyl Phosphate Intermediate1->FinalProduct Hydrolysis Byproducts Di- & Tri-alkyl Phosphates + HCl Intermediate1->Byproducts Over-reaction with ROH Hydrolysis Aqueous Work-up

Caption: General workflow for alcohol phosphorylation using POCl₃.

Chapter 2: The Dawn of Precision: Phosphite Chemistry and the Phosphoramidite Method

A significant leap in the synthesis of phosphate esters came with the development of methods based on trivalent phosphorus (P(III)) chemistry. These approaches offered milder reaction conditions and far greater control over the reaction, laying the groundwork for the automated synthesis of oligonucleotides.[][11][12] The most impactful of these is the phosphoramidite method.

The Phosphoramidite Method

First described in the early 1980s, phosphoramidite chemistry became the gold standard for DNA and RNA synthesis.[13] While designed for creating phosphodiester linkages, its principles are directly applicable to the synthesis of mono-alkyl phosphates. The core innovation is the use of a phosphoramidite synthon, a P(III) species that is stable enough for isolation but can be readily activated to react with an alcohol.[][12][13]

Causality and Mechanistic Insight: The synthesis is a two-step process:

  • Coupling: The alcohol substrate reacts with a phosphoramidite reagent (e.g., a 2-cyanoethyl N,N-diisopropylphosphoramidite derivative) in the presence of a weak acid activator, such as tetrazole. The activator protonates the nitrogen of the phosphoramidite, making it an excellent leaving group. The alcohol then attacks the phosphorus center, displacing the diisopropylamine group and forming a phosphite triester intermediate.[12]

  • Oxidation: The newly formed phosphite triester is unstable and is immediately oxidized to the stable pentavalent phosphate triester using a mild oxidizing agent, typically an aqueous iodine solution.[12][14]

Finally, the protecting groups on the phosphate (e.g., cyanoethyl) and the alcohol (if any) are removed under specific conditions to yield the desired mono-alkyl phosphate.

Trustworthiness and Field-Proven Insights:

  • High Efficiency: The coupling reaction is extremely fast and efficient, often achieving >99% yields per step.[11]

  • Mild Conditions: The reactions are carried out under neutral or weakly acidic conditions at room temperature, preserving sensitive functional groups within the substrate.

  • Control and Automation: The stability of the phosphoramidite reagents and the high efficiency of the cycle make this method highly reliable and amenable to automation, which revolutionized oligonucleotide synthesis.[][11][15]

Experimental Protocol: Mono-phosphate Synthesis via the Phosphoramidite Method

This protocol is adapted from oligonucleotide synthesis for a generic alcohol.

  • Setup: An anhydrous alcohol (1.0 equivalent) is dissolved in anhydrous acetonitrile in a reaction vessel under an inert atmosphere.

  • Coupling: A phosphoramidite reagent (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, 1.1 equivalents) and an activator (e.g., tetrazole, 1.1 equivalents) are added. The reaction is stirred at room temperature for 5-15 minutes.

  • Oxidation: An oxidizing solution (e.g., 0.1 M Iodine in THF/Pyridine/Water) is added, and the mixture is stirred for another 5 minutes. The deep brown color of iodine should persist.

  • Quenching: The excess iodine is quenched by the addition of an aqueous solution of sodium thiosulfate until the color disappears.

  • Deprotection & Work-up: The solvent is removed under reduced pressure. The residue is treated with concentrated aqueous ammonia to cleave the cyanoethyl protecting group from the phosphate. The product is then purified, often using ion-exchange chromatography.

Comparative Data of Synthetic Methods
MethodPhosphorylating AgentKey StrengthsKey WeaknessesTypical Yields
Phosphorus Oxychloride POCl₃Inexpensive, high reactivityPoor selectivity, harsh byproducts (HCl), hazardous reagent[7][9]40-70% (variable)
Phosphoramidite P(III) PhosphoramiditeHigh selectivity, >99% coupling efficiency, mild conditions, automatable[11][12]More expensive reagents, multi-step process>90% (for coupling/oxidation)
H-Phosphonate H-Phosphonate MonoestersNo phosphate protecting group needed, single oxidation at the end[16]Less stable intermediates, requires potent activating agent[16]80-95%
Visualization of the Phosphoramidite Cycle

Phosphoramidite_Cycle reagent reagent intermediate intermediate product product step_label step_label l1 Step 1: Coupling Alcohol Alcohol (ROH) Phosphite Phosphite Triester Intermediate Alcohol->Phosphite Amidite Phosphoramidite Reagent Amidite->Phosphite Activator Activator (e.g., Tetrazole) l2 Step 2: Oxidation Phosphate_Protected Protected Phosphate Triester Phosphite->Phosphate_Protected Oxidation Oxidizer Oxidizer (I₂ / H₂O) Oxidizer->Phosphate_Protected l3 Step 3: Deprotection Final_Product Final Mono-alkyl Phosphate Phosphate_Protected->Final_Product Cleavage of Protecting Group Deprotect Base (e.g., NH₄OH) Deprotect->Final_Product

Caption: The three-step cycle of mono-phosphate synthesis via phosphoramidite chemistry.

Chapter 3: The H-Phosphonate Method: An Elegant Alternative

Running parallel to the development of the phosphoramidite method was the H-phosphonate approach. This method also utilizes P(III) chemistry but involves a different type of intermediate: an H-phosphonate diester.[16]

Causality and Mechanistic Insight: In this method, a protected alcohol is coupled with an H-phosphonate monoester (which exists in equilibrium with its phosphorous acid tautomer). The reaction requires a potent activating agent, such as pivaloyl chloride or adamantoyl chloride, to form a reactive mixed anhydride intermediate. The alcohol's hydroxyl group then attacks this activated species to form an H-phosphonate diester linkage.[16]

A key distinction and advantage of this method is the stability of the H-phosphonate diester linkage. Unlike the phosphite triester in the phosphoramidite method, this linkage is stable to the conditions of the subsequent coupling cycles. This means the oxidation step can be performed a single time at the very end of the synthesis, converting all H-phosphonate linkages to phosphate linkages simultaneously.[16]

Trustworthiness and Field-Proven Insights:

  • No Phosphate Protection: The H-phosphonate moiety does not require a protecting group (like the cyanoethyl group in phosphoramidites), simplifying the starting materials.[16]

  • Single Oxidation Step: Performing a single oxidation at the end of the synthesis can be more efficient and allows for the introduction of modified phosphate backbones (e.g., phosphorothioates by using a sulfurizing agent for oxidation) in a single, uniform step.[16]

  • Reactivity Challenges: The H-phosphonate species is less reactive than a phosphoramidite, necessitating more powerful and sometimes less selective activating agents.

Conclusion: An Evolving Toolkit for a Critical Functional Group

The historical synthesis of mono-alkyl phosphate salts mirrors the broader evolution of synthetic organic chemistry—a journey from forceful, indiscriminate reactions to elegant, highly controlled, and selective transformations. The early methods using phosphorus oxychloride, while historically significant, were hampered by a lack of selectivity and harsh conditions. The paradigm shift to P(III) chemistry, embodied by the phosphoramidite and H-phosphonate methods, provided the precision and mild conditions necessary to synthesize complex, sensitive molecules, most notably paving the way for the automated synthesis of DNA and RNA.[][12] For today's scientists, this historical toolkit provides a range of options. While modern methods like phosphoramidite chemistry offer unparalleled precision for complex molecules, the classic POCl₃ method may still find utility in bulk chemical production where cost is paramount and the substrate is simple and robust. Understanding the causality, advantages, and limitations of each approach is essential for any professional engaged in the synthesis of these fundamentally important molecules.

References

  • Petroianu, G. A. (2009). History of methyl phosphoric esters: Hall, Weger, and Lossen. PubMed. Available at: [Link]

  • Petroianu, G. A. (2009). History of organophosphate synthesis: the very early days. Ingenta Connect. Available at: [Link]

  • Petroianu, G. A. (2009). History of methyl phosphoric esters: Hall, Weger, and Lossen. Ingenta Connect. Available at: [Link]

  • Fiore, M., & Strazzulli, G. (2018). The synthesis of mono-alkyl phosphates and their derivatives: an overview of their nature, preparation and use, including synthesis under plausible prebiotic conditions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Aragen. (n.d.). Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation. Aragen. Available at: [Link]

  • Beaucage, S. L. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. PMC. Available at: [Link]

  • CN107337689B - Synthesis method of alkyl phosphate monoester. (n.d.). Google Patents.
  • Various Authors. (2025). Approaches for the synthesis of H-phosphonate 1. ResearchGate. Available at: [Link]

  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience. Available at: [Link]

  • US5554781A - Monoalkyl phosphonic acid ester production process. (n.d.). Google Patents.
  • Glöckner, S., et al. (2011). Radioactive Phosphorylation of Alcohols to Monitor Biocatalytic Diels-Alder Reactions. PLOS ONE. Available at: [Link]

  • Soderberg, T. (2022). 9.4: Phosphorylation of Alcohols. Chemistry LibreTexts. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of monoalkyl phosphate. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Organic Chemistry Portal. Available at: [Link]

  • Kumar, A., & Murugavel, R. (2015). Thermally labile mono-alkyl phosphates and their alkali metal derivatives: synthesis and solid-state supramolecular aggregation. Dalton Transactions. Available at: [Link]

  • Shintaro, K., et al. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. ACS Central Science. Available at: [Link]

  • Wikipedia. (n.d.). Phosphite ester. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. Available at: [Link]

  • Fiore, M., & Strazzulli, G. (2018). The synthesis of Mono-alkyl phosphates and their derivatives. An overview of nature, preparation and use including the synthesis under plausible prebiotic conditions. ResearchGate. Available at: [Link]

  • Gerasimova, A. A., et al. (2022). Synthesis and Thermal Behaviour of Calcium Alkyl Phosphates as Bioceramic Precursors. MDPI. Available at: [Link]

  • Zhang, H., et al. (2025). Direct and Affordable Alcohol Phosphorylation through Ambient Electrochemical Oxidation of Phosphorous Acid. ChemRxiv. Available at: [Link]

  • Naganawa, Y., et al. (2024). Brief illustrative history of phosphorus in organic chemistry (A) and reagents use for typical incorporation of P−X bonds (B). ResearchGate. Available at: [Link]

  • Various Authors. (2025). An Efficient Method for Phosphorylation of Alcohols: Preparation of Porphyrin-Derived Phosphates. ResearchGate. Available at: [Link]

  • Stawinski, J., & Kraszewski, A. (2009). Synthetic studies on the preparation of nucleoside 5′-H-phosphonate monoesters under the Mitsunobu reaction conditions. Arkat USA. Available at: [Link]

  • Various Authors. (2002). Commercial synthesis of monoalkyl phosphates. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Note: Protocol for Global Phosphorylation of Peptides Using Mono-Methyl Phosphate Bis(cyclohexylammonium) Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of phosphopeptides is a critical capability in signal transduction research. While pre-phosphorylated building blocks (e.g., Fmoc-Ser(PO₃Bzl)-OH) are common, they can be cost-prohibitive for large libraries or prone to steric hindrance during coupling.

Mono-Methyl phosphate bis(cyclohexylammonium) salt represents a robust reagent for the "Global Phosphorylation" (Post-Assembly) strategy. Unlike the more sensitive P(III) phosphoramidite chemistry, this reagent utilizes P(V) chemistry, eliminating the need for an oxidation step. This makes it particularly advantageous for peptides containing oxidation-sensitive residues like Methionine (Met) or Cysteine (Cys).

Key Technical Challenge: The commercially available bis(cyclohexylammonium) salt form is chemically stable but kinetically sluggish and poorly soluble in standard coupling solvents (DMF/DCM). This protocol details the mandatory conversion of the salt to its active pyridinium form, followed by MSNT-mediated activation and a specific "Hard Acid" deprotection strategy.

Mechanism & Workflow Visualization

The process relies on the in-situ activation of the methyl phosphate monoester. The methyl group acts as a minimal protecting group that survives standard TFA cleavage, allowing for the purification of the intermediate methyl-phosphopeptide before final demethylation.

Workflow Diagram

PhosphorylationWorkflow Start Start: Resin-Bound Peptide (Side-chain Protected) SelDeprot Selective Deprotection (Remove Trt from Ser/Thr/Tyr) Start->SelDeprot 1% TFA/DCM Coupling Global Phosphorylation (Activator: MSNT / Solvent: Pyridine) SelDeprot->Coupling Free -OH SaltConv Reagent Prep: Convert CHA Salt to Pyridinium Salt SaltConv->Coupling Active Reagent Cleavage Resin Cleavage (TFA) (Methyl Group Retained) Coupling->Cleavage Purification HPLC Purification of Methyl-Phosphopeptide Cleavage->Purification Demethyl Demethylation (TMSBr / Thioanisole) Purification->Demethyl Final Final Product: Free Phosphopeptide Demethyl->Final

Figure 1: The Global Phosphorylation Workflow. Note the critical separation of Resin Cleavage and Methyl Deprotection.

Pre-Protocol: Reagent Conversion (Mandatory)

The commercial salt (bis-cyclohexylammonium) will precipitate in organic solvents and inhibit activation. You must convert it to the pyridinium salt.

Materials:

  • Mono-Methyl phosphate bis(cyclohexylammonium) salt

  • Dowex 50W-X8 resin (Proton form)

  • Pyridine (Anhydrous)

Protocol:

  • Resin Preparation: Wash Dowex 50W-X8 resin with Methanol, then Water. Wash with 10% Pyridine in water to generate the Pyridinium form. Rinse with water until neutral.

  • Dissolution: Dissolve the commercial mono-methyl phosphate salt in minimum water.

  • Exchange: Pass the solution through the column.

  • Collection: Elute with water. Collect fractions.

  • Lyophilization: Freeze-dry the eluate. The resulting oil or sticky solid is Mono-Methyl Phosphate Pyridinium Salt .

  • Storage: Store under Argon at -20°C. It is hygroscopic.

Protocol A: On-Resin Phosphorylation

Prerequisite: The peptide is assembled on resin (Rink Amide or Wang).[1] The target Ser/Thr/Tyr residue must have its side chain unprotected (Free -OH), while all other side chains are fully protected (Boc, tBu, Pbf).

  • Tip: Use Trityl (Trt) protection for the target Ser/Thr/Tyr during assembly. Remove it selectively with 1% TFA in DCM (10 x 2 min) before this step.

Reagents:

  • Phosphorylating Agent: Mono-Methyl Phosphate Pyridinium Salt (prepared above).

  • Activator: MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole).

  • Solvent: Anhydrous Pyridine.

Step-by-Step Procedure:

StepActionDurationNotes
1. Wash Wash resin with dry DCM (3x) and dry Pyridine (3x).2 min eaRemoves moisture which kills the active ester.
2. Dissolve Dissolve 10 eq. Methyl Phosphate (Pyridinium) and 10 eq. MSNT in minimal dry Pyridine.~5 minEnsure complete dissolution. Solution turns yellow/orange.
3. Couple Add solution to the resin-bound peptide.2 - 4 Hours Agitate gently. Do not vortex vigorously.
4. Monitor Perform Kaiser Test (if Ser/Thr) or Chloranil Test (if Tyr).N/AIf positive (blue), repeat coupling with fresh reagents.
5. Wash Wash with Pyridine (3x), DMF (3x), DCM (3x).2 min eaRemoves excess MSNT and pyridine.

Protocol B: Cleavage and Demethylation (The "Hard Acid" Step)

This is the most critical differentiator. Standard TFA cleavage will not remove the methyl group from the phosphate. This is a feature, not a bug—it allows you to purify the more hydrophobic methyl-phosphopeptide first.

Part 1: Resin Cleavage (Retains Methyl Group)
  • Treat resin with TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Precipitate in cold diethyl ether.

  • Analyze: HPLC will show the peptide mass + 80 Da (HPO₃) + 14 Da (Methyl) = +94 Da shift relative to non-phosphorylated peptide.

  • Purify: (Optional but recommended) Purify this intermediate via RP-HPLC.

Part 2: Demethylation (TMSBr Method)

To remove the methyl group, we use Trimethylsilyl Bromide (TMSBr).

Safety Warning: TMSBr is volatile and reacts violently with moisture. Work in a fume hood.

Reagents:

  • TMSBr (Trimethylsilyl bromide)[2][3][4]

  • Thioanisole (Scavenger - Critical to prevent bromination of Tyr/Trp)

  • TFA[2][3][4][5][6][7][8][9]

  • m-Cresol (Optional additional scavenger)

Procedure:

  • Dissolve: Dissolve the lyophilized Methyl-Phosphopeptide in TFA (1 mg peptide / 100 µL TFA).

  • Add Scavenger: Add Thioanisole (10% v/v).

  • Cool: Cool the mixture to 0°C in an ice bath.

  • Add Reagent: Add TMSBr (10-20 eq. relative to peptide).[1][2][3][4][5][6][8][10][11][12]

  • Reaction: Stir at 0°C for 60 minutes.

    • Note: Do not let this run overnight; TMSBr can degrade peptide bonds over time.

  • Quench: Evaporate the TFA/TMSBr stream under Nitrogen.

  • Hydrolysis: Add water (or 5% NH₄OH) to the residue and stir for 30 mins. This hydrolyzes the silyl ester intermediate to the free phosphate.

  • Final Workup: Extract with ether to remove scavengers or proceed directly to RP-HPLC purification.

Data Analysis & Troubleshooting

Expected Mass Shifts
SpeciesMass Shift (vs Native)Observation
Native Peptide 0Starting material
Methyl-Phosphopeptide +94 DaAfter Protocol A & TFA Cleavage
Free Phosphopeptide +80 DaAfter Protocol B (TMSBr)
Troubleshooting Matrix
IssueProbable CauseCorrective Action
No Phosphorylation (+0 Da) Wet solvents or old MSNT.MSNT is extremely moisture sensitive. Use fresh bottle and dry Pyridine over sieves.
Incomplete Demethylation (+94 Da remains) Old TMSBr or insufficient time.TMSBr hydrolyzes in air. Use fresh ampoule. Ensure water hydrolysis step (Step 7) is done.
Peptide Degradation TMSBr exposure too long.Limit reaction to 60 mins at 0°C. Increase Thioanisole concentration.
Precipitation during Coupling Used Cyclohexylammonium salt directly.Must convert to Pyridinium salt (Section 3).

References

  • Perich, J. W., & Johns, R. B. (1988). "Di-t-butyl N,N-diethylphosphoramidite and dibenzyl N,N-diethylphosphoramidite. Highly reactive reagents for the phosphite-triester phosphorylation of serine-containing peptides." Tetrahedron Letters, 29(19), 2369-2372. (Establishes the context of global phosphorylation). Link

  • Kitas, E. A., et al. (1993). "Synthesis of O-phosphotyrosine-containing peptides via the 'global' phosphorylation strategy." Journal of Organic Chemistry, 58(24), 6756–6761. (Detailed MSNT/Phosphate monoester activation protocols). Link

  • Tian, Z., et al. (1993). "Rapid solid-phase synthesis of phosphopeptides using monobenzyl phosphate." International Journal of Peptide and Protein Research, 42(2), 155-158. (Comparison of phosphate esters in SPPS). Link

  • Sigma-Aldrich. "Cleavage and Deprotection Protocols for Fmoc SPPS." (Standard reference for TMSBr usage and scavenging). Link

Sources

Application Note & Protocol: Preparation of Mono-Methyl Phosphate Bis(Cyclohexylammonium) Salt Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preparation, validation, and storage of stock solutions of mono-Methyl phosphate bis(cyclohexylammonium) salt (CAS 7023-27-0). As a key organophosphate compound and a salt of cyclohexylamine—a prevalent building block in drug development—the precise and reliable preparation of its stock solutions is fundamental for reproducible experimental outcomes.[1] This guide details the critical considerations of solvent selection, pH adjustment, and stability, offering field-proven insights into the causality behind each procedural step. The protocols are designed to be self-validating, ensuring scientific integrity for researchers, scientists, and drug development professionals.

Scientific Background: Understanding the Compound

Mono-methyl phosphate bis(cyclohexylammonium) salt is an ionic compound formed from the acidic mono-methyl ester of phosphoric acid and two molecules of the base cyclohexylamine.[2] Understanding this chemical nature is paramount to preparing stable and effective solutions.

  • The Phosphate Moiety: The mono-methyl phosphate component is an organophosphate ester.[3] The phosphate group has multiple pKa values, making the solution's pH a critical parameter that dictates the molecule's ionization state and, consequently, its stability and interaction with biological targets.[4][5] Organophosphorus esters are susceptible to hydrolysis, particularly under strong acidic or basic conditions, which underscores the need for careful pH control.[3]

  • The Cyclohexylammonium Counter-ion: Cyclohexylamine is a common intermediate in pharmaceutical synthesis.[1] As a weak base, its salt form contributes to the overall physicochemical properties of the compound, including solubility and crystallinity. The presence of this counter-ion means that upon dissolution in water, an equilibrium will be established, influencing the solution's final pH.

  • Solubility & Stability: While specific solubility data for this exact salt is not widely published, related cyclohexylamine salts are noted to be crystalline solids that can be "difficultly soluble in both water and common organic solvents".[6] Therefore, the protocol must address potential challenges in achieving complete dissolution. The recommended storage temperature for the solid compound is 2-8°C, and similar organophosphate substrates benefit from protection from light, suggesting that solution stability is enhanced under these conditions.[7][8]

Essential Materials and Equipment

2.1 Reagents & Consumables

  • mono-Methyl phosphate bis(cyclohexylammonium) salt (CAS: 7023-27-0, MW: 310.37 g/mol )[7][9][10]

  • High-Purity Solvent (select one based on experimental need):

    • Type I Ultrapure Water (18.2 MΩ·cm)

    • Dimethyl Sulfoxide (DMSO), Anhydrous

  • pH adjustment solutions (0.1 M, analytical grade):

    • Hydrochloric Acid (HCl) or Phosphoric Acid (H₃PO₄)

    • Sodium Hydroxide (NaOH)

  • Sterile, 0.22 µm syringe filters (e.g., PVDF or PES)

  • Sterile, conical tubes or vials for aliquots (amber or wrapped in foil)

2.2 Equipment

  • Analytical balance (readability ±0.1 mg)

  • Calibrated pH meter with a micro-electrode

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Sonicator bath (optional, for enhancing dissolution)

  • Pipettes and sterile tips

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Critical Safety Precautions

Mono-methyl phosphate bis(cyclohexylammonium) salt is classified as a toxic organic solid (UN 2811).[9] Adherence to strict safety protocols is mandatory.

  • Handling: Always handle the solid compound and its solutions inside a chemical fume hood. Avoid inhalation of dust or aerosols.[11]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.[12]

  • Exposure Response:

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[9]

    • Skin Contact: Wash the affected area immediately and thoroughly with soap and water. Remove contaminated clothing.[11]

    • Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[11][12]

  • Disposal: Dispose of all waste (solutions, contaminated consumables) in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Protocol: Preparation of a 10 mM Aqueous Stock Solution

This protocol details the preparation of 50 mL of a 10 mM aqueous stock solution. The principles can be adapted for different concentrations and volumes.

Workflow Overview

Stock_Solution_Workflow cluster_prep Preparation cluster_process Processing & QC cluster_store Storage Calc Step 1: Calculation Weigh Step 2: Weighing Calc->Weigh Mass required Dissolve Step 3: Dissolution Weigh->Dissolve Transfer solid pH_Check Step 4: pH Measurement & Adjustment Dissolve->pH_Check Crude solution Filter Step 5: Sterilization & Clarification pH_Check->Filter pH-adjusted solution QC Step 6: Final QC Check Filter->QC Sterile solution Aliquot Step 7: Aliquoting QC->Aliquot Validated solution Store Step 8: Labeling & Storage Aliquot->Store Final aliquots

Caption: Workflow for stock solution preparation.

Step-by-Step Methodology

Step 1: Calculation Determine the mass of mono-methyl phosphate bis(cyclohexylammonium) salt required. The causality here is the direct relationship between mass, volume, concentration, and molecular weight (MW).

  • Formula: Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol )

  • For this protocol: Mass = 0.010 mol/L × 0.050 L × 310.37 g/mol = 0.1552 g (155.2 mg)

Step 2: Weighing

  • Place a weigh boat on the analytical balance and tare to zero.

  • Inside a chemical fume hood, carefully weigh out 155.2 mg of the salt.

    • Expert Insight: Meticulous weighing is the foundation of an accurate stock concentration. Ensure the balance is calibrated and free from drafts.

Step 3: Dissolution

  • Transfer the weighed salt to a 50 mL sterile conical tube.

  • Add approximately 40 mL (~80% of the final volume) of ultrapure water.

    • Causality: Adding a partial volume first allows for effective mixing and space for pH adjustment before bringing the solution to its final, calibrated volume.

  • Cap the tube securely and vortex for 1-2 minutes.

  • If the solid does not fully dissolve, place the tube in a sonicator bath for 10-15 minute intervals until the solution is clear.

    • Trustworthiness: Visual confirmation of complete dissolution is a critical quality control point. A hazy or particulate-containing solution is not a true stock solution and will lead to inaccurate dilutions. Avoid excessive heating, which can promote hydrolysis of the phosphate ester.[13]

Step 4: pH Measurement and Adjustment

  • Once the solid is fully dissolved, place the tube on a magnetic stirrer with a small, sterile stir bar.

  • Immerse a calibrated pH meter electrode into the solution. Record the initial pH.

    • Expert Insight: The inherent pH of the salt in water is unlikely to be exactly 7.0. For many biological assays, a pH between 7.2 and 7.4 is required.[5][14]

  • If adjustment is needed, add 0.1 M HCl (or H₃PO₄) or 0.1 M NaOH dropwise until the target pH is reached. Allow the reading to stabilize after each addition.

    • Causality: Using dilute solutions for adjustment prevents overshooting the target pH. Choosing H₃PO₄ over HCl avoids introducing chloride ions, which may be pertinent for specific downstream applications.[15]

Step 5: Final Volume and Sterilization

  • Remove the stir bar and carefully add ultrapure water to bring the final volume to exactly 50 mL.

  • Cap and invert the tube several times to ensure homogeneity.

  • Draw the entire solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile container.

    • Trustworthiness: This step removes any micro-particulates and ensures the sterility of the stock solution, which is critical for cell-based assays or other biological applications.

Step 6: Final Quality Control Check

  • Visually inspect the final filtered solution. It should be clear and free of any visible particulates.

Step 7: Aliquoting

  • Dispense the stock solution into sterile, single-use microcentrifuge tubes or cryovials (e.g., 1 mL aliquots).

    • Expert Insight: Aliquoting is crucial for maintaining the integrity of the stock. It prevents contamination from repeated access to the main stock and minimizes degradation from freeze-thaw cycles.[16]

Step 8: Labeling and Storage

  • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (H₂O), preparation date, and your initials.

  • For optimal stability, store the aliquots at 2-8°C , protected from light.[7][8] For long-term storage (>1 month), consider storing at -20°C.

Data Summary and Validation

Table 1: Stock Solution Preparation Parameters

Parameter Value Rationale / Citation
Compound Name mono-Methyl phosphate bis(cyclohexylammonium) salt -
CAS Number 7023-27-0 [7][10]
Molecular Weight 310.37 g/mol [7][9][10]
Target Concentration 10 mM (0.010 M) Application-dependent
Final Volume 50 mL (0.050 L) Application-dependent
Calculated Mass 155.2 mg Based on formula
Recommended Solvent Ultrapure Water General for ionic salts
Storage Temperature 2-8°C (short-term) or -20°C (long-term) [7][8]

| Light Sensitivity | Protect from light | Best practice for organophosphates[8] |

Advanced Validation (Optional): For applications requiring absolute concentration accuracy, the stock solution can be validated using analytical techniques. Gas chromatography (GC) with a nitrogen-phosphorus detector (NPD) is a highly sensitive method for quantifying organophosphorus compounds.[3][17]

Troubleshooting

IssuePotential CauseRecommended Solution
Compound fails to dissolve completely Low intrinsic solubility; insufficient mixing.Use sonication. Gentle warming (<40°C) may be attempted, but with caution due to potential hydrolysis. Ensure solvent is of high purity.
pH is unstable or drifts significantly Poor quality reagents; buffer capacity exceeded.Use fresh, high-quality water and pH adjustment solutions. Ensure the pH meter is properly calibrated.
Precipitate forms after storage Solution is supersaturated; degradation.Prepare a more dilute stock solution. Ensure storage conditions (temperature, light protection) are strictly followed. Filter before use if necessary, but remake the stock if degradation is suspected.

References

  • Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Pharmaguideline. [Link]

  • Method 8141B: Organophosphorus Compounds by Gas Chromatography. (2000). U.S. Environmental Protection Agency. [Link]

  • Phosphate buffer with different pH conditions: HCl or NaH2PO4?. (2021). ResearchGate. [Link]

  • How to make a pH 7.2 phosphate buffer. (2024). Quora. [Link]

  • monomethyl phosphate di(cyclohexylammonium) salt. Chongqing Chemdad Co., Ltd. [Link]

  • The Role of Cyclohexylamine in Pharmaceutical Synthesis and Drug Development. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Abele, R., et al. (1986). Phase I study of cyclohexylamine and lysine salt of mafosfamide. Cancer Chemotherapy and Pharmacology. [Link]

  • Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. [Link]

  • Method 614: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. [Link]

  • SAFETY DATA SHEET: MAP - Monoammonium Phosphate. (2022). The Mosaic Company. [Link]

  • Geyer, R., & Degen, J. (2001). An analytical method for the rapid screening of organophosphate pesticides in human biological samples and foodstuffs. Forensic Science International. [Link]

  • Smith, D., & Lynam, K. Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Column. Agilent Technologies, Inc. [Link]

  • Salt Selection in Drug Development. (2021). Pharmaceutical Technology. [Link]

  • Chemical structures of cyclohexylamine derivatives (hydrochloride salts). ResearchGate. [Link]

  • 4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt, trihydrate. G-Biosciences. [Link]

  • US Patent 2363561A - Cyclohexyl-amine salts.
  • Thermally labile mono-alkyl phosphates and their alkali metal derivatives: synthesis and solid-state supramolecular aggregation. (2014). Dalton Transactions. [Link]

  • Solubility of Organic Salts in Solvent-Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022). Journal of Chemical Theory and Computation. [Link]

  • Applications of Phosphate Modification and Labeling to Study (m)RNA Caps. (2017). Current Protocols in Nucleic Acid Chemistry. [Link]

  • Optimizing Phosphate Buffer Solution: Preparation Methods and Case Studies. (2023). Welch Materials, Inc. [Link]

  • CRYSTAL STRUCTURES OF TWO PHOSPHONATE SALTS: MONOCYCLOHEXYLAMMONIUM HYDROGEN PHOSPHONATE AND MONOCYCLOHEXYLAMMONIUM PHENYL PHOSPHONATE. (2020). ResearchGate. [Link]

  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Technical Information Service. [Link]

  • Bis(dimethylamino)phosphorodiamidate: A Reagent for the Regioselective Cyclophosphorylation of cis-Diols Enabling One-Step Access to High-Value Target Cyclophosphates. (2019). Organic Letters. [Link]

  • Stability of reconstituted methohexital sodium. (1996). Anesthesia Progress. [Link]

  • methylenecyclohexane. Organic Syntheses. [Link]

  • Ammonium polyphosphates: Correlating structure to application. (2025). Lancashire Online Knowledge. [Link]

  • Reactivity of bis(cyclohexylammonium) 4-nitrophenylphosphate with SnMe3 Cl. X-ray structure of 4-NO2 C6 H4 PO4(SnMe3)2·H2 O. (2025). ResearchGate. [Link]

  • Chemistry of Organophosphonate Scale Inhibitors, Part 4: Stability of Amino-tris-(Methylene Phosphonate) Towards Degradation by Oxidizing Biocides. (2005). ResearchGate. [Link]

  • Preparation of magnetic polymer material with phosphate group and its application to the enrichment of phosphopeptides. (2011). Journal of Chromatography A. [Link]

  • Fast and easy synthesis of the non-commercially available standard isobutyl monophosphate (ammonium salt). (2020). MethodsX. [Link]

  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. (2026). Pharmaceutical Sciences. [Link]

  • Comparative Study of Bis-Schiff Case Containing Conjugated Oligomers Based on Phosphate and Silane Moieties. (2024). ACS Omega. [Link]

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mono-Methyl phosphate bis(cyclohexylammonium) salt in the development of enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application & Protocol Guide

Topic: mono-Methyl Phosphate Bis(cyclohexylammonium) Salt in the Development of Enzyme Inhibitors

Introduction: The Critical Role of Phosphate Mimics in Enzyme Inhibition

The reversible phosphorylation of proteins is a cornerstone of cellular regulation, governed by the opposing actions of protein kinases and phosphatases.[1][2] Dysregulation of these enzymes is a hallmark of numerous diseases, making them prime targets for therapeutic intervention.[2][3] A powerful strategy in designing inhibitors for these enzymes is the use of substrate analogs—molecules that mimic the natural substrate to competitively block the enzyme's active site.[4][5]

Phosphate analogs are particularly valuable in this context. Enzymes that bind or process phosphorylated substrates are ubiquitous, and a stable molecule that mimics the geometry and charge of a phosphate group can serve as an effective competitive inhibitor.[4][5][6] mono-Methyl phosphate is a simple yet effective structural mimic of a phosphorylated amino acid residue. However, in its free acid form, it is a liquid that can be challenging to handle and accurately weigh for preparing precise concentrations in biochemical assays.[7]

The mono-methyl phosphate bis(cyclohexylammonium) salt (CAS 7023-27-0) elegantly solves this problem. By forming a salt with two cyclohexylammonium counterions, the active mono-methyl phosphate moiety is converted into a stable, crystalline, and easily weighable solid.[8][9][10] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this salt as a tool compound for investigating and inhibiting phosphate-metabolizing enzymes, with a primary focus on protein phosphatases.

Compound Profile and Rationale for Use

The utility of this reagent lies in the synergy between its active component and its salt form.

  • Active Moiety: mono-Methyl Phosphate. This is the functional component that interacts with the target enzyme. Its structure serves as a simple, non-hydrolyzable mimic of a phosphomonoester substrate.

  • Counterions: Bis(cyclohexylammonium). Cyclohexylamine is a common agent used in pharmaceutical development to form salts.[11] Salt formation is a critical strategy to improve the physicochemical properties of a drug substance, such as crystallinity, stability, and handling, without altering its core pharmacological activity.[10][12][13] In this case, the counterions render the active phosphate mimic as a user-friendly solid.

Table 1: Compound Specifications

PropertyValueSource(s)
Full Chemical Name mono-Methyl phosphate bis(cyclohexylammonium) salt[8][9]
CAS Number 7023-27-0[8][9]
Molecular Formula C₁₃H₃₁N₂O₄P[8][9]
Molecular Weight 310.37 g/mol [8][9]
Appearance Crystalline solid[8]
Recommended Storage 2-8°C, under inert gas if possible.[8]

Handling and Preparation: Always consult the Safety Data Sheet (SDS) before use.[14] For experimental use, it is crucial to calculate molar concentrations based on the molecular weight of the entire salt (310.37 g/mol ). The compound is typically soluble in aqueous buffers. Prepare fresh stock solutions for each experiment to ensure accuracy.

Mechanistic Hypothesis: Competitive Inhibition of Phosphatases

We hypothesize that mono-methyl phosphate acts as a competitive inhibitor of phosphatases. These enzymes function by binding to a phosphomonoester substrate (e.g., phosphoserine, phosphotyrosine) and catalyzing the hydrolysis of the phosphate group.[1][15]

The mono-methyl phosphate anion mimics the essential phosphate portion of the substrate. It can fit into the enzyme's active site, forming similar electrostatic and hydrogen-bonding interactions as the natural substrate's phosphate group. However, due to the stability of its methyl ester bond compared to a phospho-amino acid bond, it is not readily hydrolyzed and released. By occupying the active site, it prevents the binding of the natural substrate, thereby inhibiting the enzyme's catalytic activity.

G enzyme_free Free Phosphatase Active Site Substrate Binding Pocket inhibitor mono-Methyl Phosphate enzyme_free:name->inhibitor Competes & Binds enzyme_substrate Enzyme-Substrate Complex Catalysis Occurs enzyme_inhibitor Enzyme-Inhibitor Complex Catalysis Blocked substrate Phospho-Substrate substrate->enzyme_free:name Binds product Dephosphorylated Product + Pi enzyme_substrate->product Reaction product->enzyme_free:name G prep Reagent Preparation • Inhibitor Stock (100 mM) • 2X Enzyme Solution • 2X Substrate Solution setup 2. Assay Plate Setup • Add Assay Buffer • Create Inhibitor Serial Dilutions • Add Controls (Blanks, Pos, Neg) prep->setup preinc 3. Pre-incubation • Add 2X Enzyme to Test/Pos Wells • Incubate 15 min @ 37°C (Allows Enzyme-Inhibitor Binding) setup->preinc init 4. Reaction Initiation • Add 2X Substrate to all wells (except Blanks) • Start Timer preinc->init incubate 5. Incubation & Termination • Incubate 15 min @ 37°C • Add Stop Solution (3M NaOH) init->incubate read 6. Data Acquisition • Read Absorbance @ 405 nm incubate->read analyze 7. Data Analysis • Correct for Background • Calculate % Inhibition • Plot Dose-Response Curve • Determine IC₅₀ Value read->analyze

Figure 2: Workflow for the phosphatase inhibition assay.

Conclusion and Further Applications

mono-Methyl phosphate bis(cyclohexylammonium) salt is an excellent tool for researchers studying enzyme inhibition. Its primary utility is as a stable, easy-to-handle source of mono-methyl phosphate, a simple but effective mimic of phosphomonoester substrates. The detailed protocol herein provides a self-validating system for determining its inhibitory potency against phosphatases.

Beyond this initial characterization, this compound can be used in:

  • Mechanism of Action Studies: Perform full Michaelis-Menten kinetic analysis to confirm the mode of inhibition (e.g., competitive, non-competitive). [16]* Selectivity Profiling: Screen the inhibitor against a panel of different phosphatases and kinases to determine its selectivity profile.

  • Fragment-Based Screening: As a simple phosphate-containing fragment, it can serve as a starting point or a control compound in fragment-based drug discovery campaigns targeting phosphate-binding pockets.

By providing both mechanistic insight and practical, validated protocols, this guide empowers researchers to effectively utilize mono-methyl phosphate bis(cyclohexylammonium) salt in their enzyme inhibitor development programs.

References

  • Chongqing Chemdad Co., Ltd. (n.d.). monomethyl phosphate di(cyclohexylammonium) salt.
  • Santa Cruz Biotechnology, Inc. (n.d.). mono-Methyl phosphate bis(cyclohexylammonium) salt | CAS 7023-27-0. SCBT.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Role of Cyclohexylamine in Pharmaceutical Synthesis and Drug Development.
  • BenchChem. (2025, December). A Comparative Guide: Phosphonates vs. Phosphates as Enzyme Substrates.
  • Thermo Fisher Scientific. (2019, March 10). Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3.
  • Cestari, I., & Scott, D. A. (2026). Enzyme Assays for Phosphoinositide Kinases and Phosphatases and Inhibitor Screens. Methods in Molecular Biology. DOI: 10.1007/978-1-0716-5146-9_19.
  • PubChem. (n.d.). Monomethyl phosphate. National Center for Biotechnology Information.
  • Bentham Science Publishers. (n.d.). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates.
  • Bandi, N., & Gupta, S. (2021, May 21). Salt Selection in Drug Development. Pharmaceutical Technology.
  • ChemicalBook. (2023, May 19). MONOMETHYL PHOSPHATE DI(CYCLOHEXYLAMMONIUM) SALT - Safety Data Sheet.
  • Williams, A. S., & Williams, S. J. (2023, March 14). Inhibitors of Serine/Threonine Protein Phosphatases: Biochemical and Structural Studies Provide Insight for Further Development. PMC.
  • Kumar, L. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • MilliporeSigma. (n.d.). Phosphatase Inhibitor Cocktail.
  • Walsh Medical Media. (2024, December 20). Bioanalytical Approaches to Understanding Enzyme Function and Kinetics.
  • Thermo Fisher Scientific. (n.d.). Overview of Protease and Phosphatase Inhibition for Protein Preparation.
  • Wouters, J., O'Connell III, J., & Versees, W. (2015, August 26). One Assay for All: Exploring Small Molecule Phosphorylation Using Amylose–Polyiodide Complexes. Analytical Chemistry.
  • Varma, M. V. S. (2010, January 1). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • ResearchGate. (2005, May 2). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates.
  • Holas, O., & Baszczyňski, O. (n.d.). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with mono-Methyl Phosphate Bis(cyclohexylammonium) Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for mono-Methyl phosphate bis(cyclohexylammonium) salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing phosphorylation reactions using this reagent. Our goal is to equip you with the scientific principles and practical insights needed to achieve successful and reproducible outcomes in your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with mono-methyl phosphate bis(cyclohexylammonium) salt.

1. What is the primary role of mono-methyl phosphate bis(cyclohexylammonium) salt in organic synthesis?

Mono-methyl phosphate bis(cyclohexylammonium) salt serves as a convenient and stable source of mono-methyl phosphate, a phosphorylating agent. It is utilized in various chemical processes to introduce a methylphosphate group onto a substrate molecule. The bis(cyclohexylammonium) salt form enhances the stability and handling of the otherwise hygroscopic and less stable free mono-methyl phosphate.

2. What is a good starting point for reaction temperature and time?

For many phosphorylation reactions, a good starting temperature is often near ambient conditions (20-25°C) and can be adjusted based on the reactivity of the substrate. Reactions can be monitored over a period of 1 to 24 hours. It is crucial to perform small-scale trial reactions to determine the optimal conditions for your specific substrate and desired product. For less reactive substrates, gentle heating may be necessary, but this should be approached with caution to avoid decomposition.

3. How does the cyclohexylammonium counterion influence the reaction?

The cyclohexylammonium counterions play a crucial role in the salt's stability and solubility. During the reaction, they can act as a proton shuttle or a mild base. The presence of these counterions can sometimes influence the reaction's pH and overall kinetics.[1] In some cases, the choice of counterion has been shown to dramatically affect the selectivity of phosphorylation reactions.[1]

4. What are the common solvents used for reactions with this salt?

The choice of solvent will depend on the solubility of your substrate and the reaction requirements. Aprotic polar solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), or dichloromethane (DCM) are often good starting points. It is essential to use anhydrous solvents to prevent hydrolysis of the phosphate ester.

5. How can I monitor the progress of my reaction?

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ³¹P NMR). Regular sampling of the reaction mixture will help in determining the optimal reaction time and identifying the formation of any side products.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during phosphorylation reactions with mono-methyl phosphate bis(cyclohexylammonium) salt.

Issue 1: Low or No Product Yield

Low product yield is a frequent challenge in phosphorylation reactions. The following guide will help you diagnose and resolve this issue.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting cluster_reagent Reagent Quality cluster_conditions Reaction Conditions cluster_workup Workup & Purification start Low Product Yield reagent_quality Check Reagent Quality & Purity start->reagent_quality reaction_conditions Review Reaction Conditions start->reaction_conditions workup_purification Evaluate Workup & Purification start->workup_purification salt_integrity Verify Salt Integrity (Storage, Age) reagent_quality->salt_integrity substrate_purity Assess Substrate Purity (Water, Impurities) reagent_quality->substrate_purity solvent_quality Ensure Anhydrous Solvent reagent_quality->solvent_quality temperature Optimize Temperature reaction_conditions->temperature time Optimize Reaction Time reaction_conditions->time concentration Adjust Reagent Concentration reaction_conditions->concentration additives Consider Additives (e.g., condensing agents) reaction_conditions->additives hydrolysis Check for Product Hydrolysis during Workup workup_purification->hydrolysis extraction Optimize Extraction pH workup_purification->extraction chromatography Review Chromatography Conditions workup_purification->chromatography

Caption: A troubleshooting workflow for diagnosing and resolving low product yield.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Reagent Decomposition Mono-methyl phosphate bis(cyclohexylammonium) salt can degrade over time, especially if not stored properly in a cool, dry place.Use a fresh batch of the reagent. Store the salt under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature.
Presence of Water Water will hydrolyze the mono-methyl phosphate, rendering it inactive for the desired phosphorylation.Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere.
Sub-optimal Temperature The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures.Systematically vary the reaction temperature in small increments (e.g., 10°C) to find the optimal balance between reaction rate and stability.
Incorrect Reaction Time The reaction may not have proceeded to completion, or the product may be degrading over extended reaction times.Monitor the reaction at regular intervals using an appropriate analytical technique (TLC, HPLC, or NMR) to determine the point of maximum product formation.
Inappropriate Solvent The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents or side reactions.Screen a variety of anhydrous, aprotic polar solvents to find one that provides good solubility for all reactants and facilitates the reaction.
Substrate Reactivity The substrate may be sterically hindered or electronically deactivated, requiring more forcing conditions.Consider the use of a condensing agent to activate the phosphate. Examples include dicyclohexylcarbodiimide (DCC) or other similar reagents.

Experimental Protocol: Small-Scale Reaction for Optimization

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substrate (1 equivalent) in the chosen anhydrous solvent.

  • Reagent Addition: Add mono-methyl phosphate bis(cyclohexylammonium) salt (1.1-1.5 equivalents).

  • Temperature Control: Place the flask in a temperature-controlled bath set to the desired temperature (e.g., start at 25°C).

  • Monitoring: Stir the reaction mixture and take small aliquots at regular time intervals (e.g., 1, 3, 6, 12, and 24 hours).

  • Analysis: Quench the aliquots and analyze by TLC, HPLC, or NMR to determine the extent of the reaction.

  • Optimization: Based on the results, adjust the temperature and monitor for a full time course to identify the optimal conditions.

Issue 2: Formation of Multiple Products/Side Reactions

The presence of multiple spots on a TLC plate or several peaks in an HPLC chromatogram indicates the formation of side products.

Logical Relationship of Side Product Formation

side_products start Multiple Products Observed over_reaction Over-phosphorylation start->over_reaction side_reactions Substrate Side Reactions start->side_reactions reagent_decomposition Reagent Decomposition Products start->reagent_decomposition multiple_sites multiple_sites over_reaction->multiple_sites Multiple reactive sites on substrate substrate_instability substrate_instability side_reactions->substrate_instability Substrate unstable under reaction conditions hydrolysis_products hydrolysis_products reagent_decomposition->hydrolysis_products Hydrolysis of mono-methyl phosphate solution_stoichiometry solution_stoichiometry multiple_sites->solution_stoichiometry Adjust Stoichiometry solution_conditions solution_conditions substrate_instability->solution_conditions Milder Reaction Conditions (Lower Temp, Shorter Time) solution_anhydrous solution_anhydrous hydrolysis_products->solution_anhydrous Ensure Anhydrous Conditions

Caption: A diagram illustrating the potential causes of multiple product formation and their corresponding solutions.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Over-phosphorylation If the substrate has multiple potential phosphorylation sites, prolonged reaction times or excess reagent can lead to the formation of di- or tri-phosphorylated products.Use a stoichiometric amount or a slight excess of the phosphorylating agent. Carefully monitor the reaction and stop it once the desired mono-phosphorylated product is maximized.
Substrate Decomposition The reaction conditions (temperature, solvent, pH) may be too harsh for the substrate, leading to its degradation.Employ milder reaction conditions. This could involve lowering the temperature, shortening the reaction time, or choosing a less aggressive solvent.
Hydrolysis of Product The phosphorylated product may be susceptible to hydrolysis, especially during aqueous workup.Perform the workup at low temperatures and, if possible, under neutral or slightly acidic pH conditions to minimize hydrolysis.
Side Reactions of the Phosphate Mono-methyl phosphate itself can potentially undergo side reactions, such as self-condensation at elevated temperatures.Avoid excessive heating. If higher temperatures are necessary, consider a shorter reaction time.

Data Summary for Optimization

The following table provides a general framework for optimizing reaction parameters. The optimal conditions will be highly dependent on the specific substrate.

Parameter Initial Condition Optimization Range Considerations
Temperature 25°C0°C to 60°CHigher temperatures may increase reaction rate but also risk decomposition of reagents or products.
Time 12 hours1 to 48 hoursMonitor reaction progress to avoid incomplete reactions or product degradation.
Equivalents of Salt 1.2 eq.1.0 to 2.0 eq.Excess reagent may lead to over-phosphorylation or complicate purification.
Concentration 0.1 M0.05 M to 0.5 MHigher concentrations may accelerate the reaction but can also lead to solubility issues or side reactions.

Concluding Remarks

Optimizing phosphorylation reactions with mono-methyl phosphate bis(cyclohexylammonium) salt requires a systematic and logical approach. By carefully considering the factors of reagent quality, reaction conditions, and workup procedures, researchers can significantly improve the success rate of their experiments. This guide provides a foundation for troubleshooting and a starting point for developing robust and reproducible protocols. For novel substrates, it is always recommended to perform small-scale optimization experiments to identify the ideal reaction parameters.

References

  • Gao, R., et al. (2020). Counterion Optimization Dramatically Improves Selectivity for Phosphopeptides and Glycopeptides in Electrostatic Repulsion-Hydrophilic Interaction Chromatography (ERLIC). Analytical Chemistry, 92(15), 10468–10476. [Link]

  • Kamerlin, S. C. L., & Wilkie, J. (2007). Biological Phosphoryl-Transfer Reactions: Understanding Mechanism and Catalysis. Journal of the American Chemical Society, 129(42), 12689–12697. [Link]

  • Mondal, B., & Roesky, H. W. (2016). Thermally labile mono-alkyl phosphates and their alkali metal derivatives: synthesis and solid-state supramolecular aggregation. Dalton Transactions, 45(38), 15066–15075. [Link]

  • Srisombat, L., Zhang, S., & Lee, T. R. (2010). Thermal Stability of Mono-, Bis-, and Tris-Chelating Alkanethiol Films Assembled on Gold Nanoparticles and Evaporated Flat Gold. Langmuir, 26(1), 41–46. [Link]

Sources

Technical Support Center: Optimizing Reaction Efficacy of Mono-Methyl Phosphate Bis(cyclohexylammonium) Salt (MMP-BCHA)

Author: BenchChem Technical Support Team. Date: February 2026

Product: Mono-Methyl Phosphate Bis(cyclohexylammonium) Salt CAS: 7023-27-0 Application Domain: Organic Phosphorylation, Prodrug Synthesis, Phosphatase Mechanistic Studies, Nanocrystal Surface Modification.

Executive Summary: The pH-Efficacy Paradox

As a Senior Application Scientist, I often see researchers treat MMP-BCHA as a simple "add-and-stir" reagent. This is a critical error. The efficacy of this reagent is governed by a tripartite equilibrium involving the phosphate ester, the cyclohexylammonium counterion, and the solvent pH.

You are managing two competing forces:

  • Hydrolytic Stability: The methyl ester bond is highly susceptible to cleavage at specific pH ranges (the "Westheimer Effect").

  • Solubility & Counterion Dissociation: The cyclohexylammonium cation provides organic solubility but becomes unstable at high pH.

This guide replaces generic advice with a mechanism-based troubleshooting framework.

The Science of Efficacy: pH-Dependent Speciation

To optimize your reaction, you must first identify which species of MMP exists in your flask. The phosphate monoester has two pKa values (


, 

).
pH RangeDominant SpeciesChargeStability ProfileSolubility Behavior
< 1.0 Neutral Acid (

)
0Moderate StabilitySoluble in polar organics; poor in non-polar.
2.0 – 5.0 Monoanion (

)
-1CRITICAL DANGER ZONE (Rapid Hydrolysis)Good aqueous solubility.
7.0 – 9.0 Dianion (

)
-2High Stability (Kinetic Trap)Excellent aqueous solubility; requires phase transfer catalysts for organics.
> 10.5 Dianion + Free Amine-2Stable Phosphate; Unstable Salt Precipitation Risk: Cyclohexylamine deprotonates and may phase-separate.
Visualization: The Stability & Reactivity Landscape

The following diagram maps the "Danger Zones" you must navigate.

MMP_Stability_Landscape cluster_danger Hydrolysis Danger Zone cluster_safe Storage & Assay Sweet Spot Acid pH < 1 Neutral Acid (RO-PO3H2) Mono pH 2-5 Monoanion (RO-PO3H-) Acid->Mono Deprotonation (pKa1 ~1.5) Di pH 7-10 Dianion (RO-PO3 2-) Mono->Di Deprotonation (pKa2 ~6.3) Basic pH > 11 Salt Dissociation (Free Amine) Di->Basic Amine pKa ~10.6

Figure 1: The pH-dependent speciation of MMP-BCHA. Note the yellow "Monoanion" zone, where hydrolysis rates peak due to intramolecular proton transfer.

Troubleshooting Guide: Scenario-Based Solutions

Scenario A: "My reagent is degrading/hydrolyzing before the reaction finishes."

The Mechanism: This is likely the Monoanion Effect . At pH 2–5, the proton on the phosphate group can transfer to the ester oxygen, making methanol a good leaving group. This "intramolecular general acid catalysis" accelerates hydrolysis by


-fold compared to the dianion.
  • Diagnostic: Are you running the reaction in unbuffered water or slightly acidic organic solvents?

  • Immediate Fix:

    • Shift pH to > 7.0 using a non-nucleophilic base (e.g., TEA or DIPEA) to force the species into the stable Dianion state.

    • If acidic conditions are required for the coupling chemistry, keep the temperature < 0°C and minimize time.

Scenario B: "The salt is not dissolving or is precipitating out."

The Mechanism: The bis(cyclohexylammonium) counterion is hydrophobic.

  • High pH Issue (>11): You have deprotonated the cyclohexylammonium (pKa ~10.6). The resulting neutral cyclohexylamine is an oil that separates, leaving the inorganic phosphate salt which may precipitate depending on the cation present.

  • Low pH Issue (<2): You have protonated the phosphate fully. The ionic lattice breaks down, and while the acid is soluble, the cyclohexylammonium chloride (if HCl was used) might precipitate in organic solvents.

  • Protocol:

    • For Aqueous Solutions: Maintain pH 7.0–9.0.

    • For Organic Synthesis: If solubility is poor in DCM or THF, perform a Cation Exchange . Convert the BCHA salt to a Tetrabutylammonium (TBA) salt.

      • Method: Pass MMP-BCHA through a Dowex 50W (H+ form) column to get the free acid, then immediately neutralize with Tetrabutylammonium hydroxide. The TBA salt is highly soluble in DCM/THF.

Scenario C: "Low Yield in Phosphorylation Coupling (e.g., with DCC/EDC)."

The Mechanism: Carbodiimide coupling requires the phosphate oxygen to act as a nucleophile to attack the carbodiimide.

  • If pH is too low: The phosphate is protonated and less nucleophilic.

  • If pH is too high: The competing hydroxide ions (in aqueous mixes) or free amines can interfere.

  • Optimization:

    • Use the Pyridinium salt form for anhydrous coupling.

    • Dissolve MMP-BCHA in Pyridine (acts as solvent and proton scavenger). This maintains the phosphate in a reactive ionized state without risking hydrolysis.

Experimental Protocols

Protocol 1: Stability Check (NMR Assay)

Before committing valuable starting material, verify the integrity of your MMP-BCHA.

  • Prepare Sample: Dissolve 10 mg MMP-BCHA in 600 µL

    
    .
    
  • Run

    
     NMR:  (Decoupled, >32 scans).
    
  • Analysis:

    • Signal A (MMP): ~ 0 to +2 ppm (Doublet or broad singlet depending on pH).

    • Signal B (Impurity - Inorganic Phosphate): Shifted upfield/downfield relative to ester.

    • Calculation:

      
      .
      
  • pH Stress Test: If running a reaction at pH 4, adjust the NMR tube to pH 4 with dilute

    
    , wait 1 hour, and re-run. If Signal B increases >5%, your reaction conditions are too harsh.
    
Protocol 2: Cation Exchange for Organic Solubility

Use this when the cyclohexylammonium salt is insoluble in your target solvent (DCM, Acetonitrile).

  • Dissolution: Dissolve 1 mmol MMP-BCHA in 5 mL water.

  • Acidification: Add 1.1 eq of cold 1M HCl. (Do not go to excess pH < 1).

  • Extraction: Extract rapidly (x3) with Ethyl Acetate or Butanol. The free acid (

    
    ) partitions into the organic phase.
    
  • Stabilization: Immediately add 2.0 eq of Tributylamine or DIPEA to the organic layer.

  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Result: A lipophilic amine salt ready for anhydrous coupling.

Interactive Troubleshooting Flowchart

Use this logic tree to determine the root cause of failure.

Troubleshooting_Tree Start Start: Define the Problem Problem What is the issue? Start->Problem Hydrolysis High Hydrolysis / Decomposition Problem->Hydrolysis Degradation Solubility Precipitation / Cloudiness Problem->Solubility Solubility Reactivity Low Coupling Yield Problem->Reactivity Yield CheckPH Is Reaction pH 2.0 - 5.0? Hydrolysis->CheckPH CheckSolv Solvent System? Solubility->CheckSolv ActAgent Using Carbodiimide (DCC/EDC)? Reactivity->ActAgent FixAcid Action: Adjust pH > 7.0 or lower Temp < 0°C CheckPH->FixAcid Yes (Monoanion Effect) HighPH Is pH > 11? CheckSolv->HighPH Aqueous OrganicSolv Action: Perform Cation Exchange (Switch to TBA or Pyridinium) CheckSolv->OrganicSolv DCM/THF ReducePH Action: Lower pH to < 9.0 (Prevent Amine Separation) HighPH->ReducePH Yes ProtonState Action: Ensure Phosphate is Partially Protonated (pH ~6) ActAgent->ProtonState Yes

Figure 2: Decision tree for diagnosing MMP-BCHA experimental failures.

Frequently Asked Questions (FAQ)

Q: Can I autoclave solutions of MMP-BCHA? A: Absolutely not. While phosphate buffers are autoclavable, methyl phosphate is an ester. The high temperature (121°C) combined with water will cause significant hydrolysis, releasing inorganic phosphate and methanol. Filter sterilize (0.22 µm) only.

Q: Why does the literature cite "Monoanion" as the unstable species? Shouldn't acid be worse? A: Counter-intuitively, no. In the monoanion form (pH ~4), the pendant hydroxyl group on the phosphate can hydrogen bond with the leaving group oxygen, facilitating the bond break. This is a classic example of intramolecular catalysis . The fully protonated acid lacks this specific geometry, and the dianion lacks the proton entirely.

Q: I need to remove the cyclohexylamine after my reaction. How? A:

  • If product is organic-soluble: Acidify the reaction mix to pH 3 (protonates the amine to ammonium,

    
    ). Wash with water. The ammonium salt stays in the water; your phosphorylated product (if lipophilic) stays in the organic layer.
    
  • If product is water-soluble: Use cation exchange chromatography (Dowex 50W,

    
     form) to swap cyclohexylammonium for sodium.
    

References

  • Westheimer, F. H. (1987).[1] Why Nature Chose Phosphates. Science, 235(4793), 1173–1178. Link

  • Kirby, A. J., & Varvoglis, A. G. (1967). The Reactivity of Phosphate Esters. Monoester Hydrolysis.[2][3] Journal of the American Chemical Society, 89(2), 415–423. Link

  • Santa Cruz Biotechnology. (n.d.). mono-Methyl phosphate bis(cyclohexylammonium) salt Product Data. SCBT. Link[4]

  • Lassila, J. K., Zalatan, J. G., & Herschlag, D. (2011). Biological Phosphoryl-Transfer Reactions: Understanding Mechanism and Catalysis. Annual Review of Biochemistry, 80, 669–702. Link

  • Wolfenden, R., & Williams, R. (2011). Phosphate monoester hydrolysis in cyclohexane. Journal of the American Chemical Society, 133(47), 19016–19019. Link

Sources

Validation & Comparative

The Salt of the Earth: A Comparative Guide to Cyclohexylammonium Salts in the Manufacturing of Phosphate-Based Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phosphate Conundrum in Drug Delivery

Phosphorylated molecules are central to a vast array of biological processes. This makes them invaluable as therapeutic agents, particularly in antiviral and anticancer applications where they can act as mimics of natural nucleotides to disrupt disease progression. However, the very property that makes them biologically active—the negatively charged phosphate group—presents a significant hurdle for drug delivery. At physiological pH, this charge impedes the passive diffusion of these molecules across the lipophilic cell membrane, rendering them poorly bioavailable.

To overcome this, medicinal chemists have developed sophisticated "prodrug" strategies. These approaches mask the phosphate's negative charge with lipophilic, biolabile groups that are cleaved off by intracellular enzymes, releasing the active phosphorylated drug where it is needed. A prominent example is the bis-pivaloyloxymethyl (bis-POM) prodrug strategy, which has been successfully applied in various therapeutic areas.[1][2]

However, the synthesis and purification of these phosphate prodrugs and other phosphorylated compounds like therapeutic oligonucleotides are fraught with challenges. The intermediates are often unstable, amorphous, and difficult to handle, leading to low yields and impure final products. An impure drug is not only less effective but can also be unsafe. This is where the strategic use of cyclohexylammonium salts becomes a critical, yet often overlooked, advantage in the overall "delivery" of the final therapeutic.

This guide provides an in-depth comparison of the use of cyclohexylammonium salts in the purification and isolation of phosphorylated drug substances against other common techniques. We will explore the causal mechanisms behind its advantages and provide experimental insights for researchers, scientists, and drug development professionals.

The Role of Cyclohexylammonium Salts: More Than Just a Counterion

Cyclohexylammonium salts are not typically part of the final drug formulation that is administered to a patient. Instead, they are a crucial process aid in the synthesis and purification of the active pharmaceutical ingredient (API). The primary role of cyclohexylamine is to react with the acidic phosphate monoester or phosphonic acid to form a stable, often crystalline, salt. This salt can then be easily isolated from the reaction mixture in high purity.

The formation of a cyclohexylammonium salt is a simple acid-base reaction where the basic amine neutralizes the acidic phosphate group. This process is highly effective for several key reasons that we will explore below.

Diagram: The Role of Cyclohexylammonium Salt in Phosphate Prodrug Purification

G cluster_0 Crude Reaction Mixture cluster_1 Purification Step cluster_2 Final API Preparation crude Unstable Phosphate Monoester Intermediate + Synthesis Impurities add_cha Add Cyclohexylamine crude->add_cha 1. Neutralization precipitation Selective Precipitation add_cha->precipitation salt Stable, Crystalline Cyclohexylammonium Salt precipitation->salt 2. Isolation (Filtration) ion_exchange Ion Exchange Resin (H+ form) or Acid Wash salt->ion_exchange 3. Counterion Removal api Pure, Free-Acid Phosphate Prodrug (API) ion_exchange->api

Caption: Workflow for purifying a phosphate monoester using cyclohexylammonium salt precipitation.

Core Advantages of Cyclohexylammonium Salt Precipitation

The use of cyclohexylammonium salts offers several distinct advantages in the manufacturing of phosphorylated drugs, which indirectly but significantly contribute to the quality and, therefore, the effective delivery of the final therapeutic.

  • Enhanced Stability and Handling: Phosphate monoesters and phosphonic acids can be notoriously unstable and are often isolated as oils or amorphous solids that are difficult to handle and purify. The formation of a cyclohexylammonium salt often results in a stable, crystalline solid. This crystalline form is less susceptible to degradation, has a longer shelf-life, and is much easier to handle, weigh, and transfer in a manufacturing setting.

  • Increased Purity through Selective Precipitation: The precipitation of the cyclohexylammonium salt from a carefully chosen solvent system is a highly selective process. Many synthesis-related impurities, such as unreacted starting materials, by-products, and excess reagents, remain in the solution while the desired phosphate salt crystallizes out. This provides a significant purification factor in a single, efficient step.

  • Improved Yield and Process Efficiency: By providing a straightforward and effective method for isolation, the use of cyclohexylammonium salts can lead to higher overall yields compared to multi-step chromatographic purification methods that can suffer from product loss at each stage. The simplicity of a precipitation/filtration process also makes it highly scalable and cost-effective for large-scale manufacturing.

Comparison of Purification Methods for Phosphorylated Compounds

While cyclohexylammonium salt precipitation is a powerful technique, it is not the only option. The choice of purification method depends on the specific properties of the molecule, the scale of the synthesis, and the required final purity.

Purification Method Principle Typical Purity Yield Scalability Key Advantages Key Disadvantages
Cyclohexylammonium Salt Precipitation Selective crystallization of the desired phosphate as a salt.Good to Excellent (>98%)Good to ExcellentExcellentHigh stability of isolated product, cost-effective, simple process.Dependent on the molecule's ability to form a crystalline salt; solvent selection is critical.
Anion-Exchange Chromatography (AEX) Separation based on the negative charge of the phosphate backbone.[3]Excellent (>99%)GoodGoodHigh resolution, can separate closely related impurities (e.g., N-1 oligonucleotides).[3]Requires specialized equipment, high salt buffers that need to be removed, can be expensive at scale.[4]
Ion-Pair Reversed-Phase (IP-RP) Chromatography An ion-pairing agent masks the phosphate charge, allowing for separation based on hydrophobicity.Excellent (>99%)Moderate to GoodModerateVery high resolution for complex mixtures.Use of ion-pairing reagents can be problematic to remove, lower loading capacity than AEX.[4]
Other Salt Precipitations (e.g., Sodium) Similar to cyclohexylammonium salt precipitation but using a different counterion.VariableVariableExcellentCan be effective and inexpensive.Resulting salts may be less crystalline, more hygroscopic, or less stable than cyclohexylammonium salts.

Experimental Protocol: Purification of a Bis(POM) Phosphate Prodrug Intermediate

The following is a representative protocol for the purification of a hypothetical phosphate monoester intermediate in the synthesis of a bis(POM) prodrug, using cyclohexylammonium salt precipitation.

Objective: To isolate and purify the phosphate monoester intermediate from a crude reaction mixture.

Materials:

  • Crude reaction mixture containing the phosphate monoester.

  • Cyclohexylamine.

  • Dichloromethane (DCM).

  • Diethyl ether.

  • Dowex 50WX8 (H+ form) ion-exchange resin.

  • Methanol.

  • Deionized water.

Procedure:

  • Dissolution: The crude reaction mixture is concentrated under reduced pressure to remove the reaction solvent. The resulting residue is redissolved in a minimal amount of DCM.

  • Precipitation: While stirring the DCM solution at room temperature, cyclohexylamine (1.1 equivalents) is added dropwise. The mixture is stirred for 1-2 hours.

  • Isolation: Diethyl ether is slowly added to the mixture until a precipitate forms. The mixture is then cooled to 0-4°C for 30 minutes to maximize precipitation. The solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield the cyclohexylammonium salt of the phosphate monoester.

  • Counterion Removal: The purified cyclohexylammonium salt is dissolved in a mixture of methanol and water.

  • Ion Exchange: The solution is passed through a column packed with Dowex 50WX8 (H+ form) resin. The eluate is collected.

  • Final Product: The eluate containing the free-acid form of the phosphate monoester is concentrated under reduced pressure to yield the final, purified product.

Self-Validation: The purity of the cyclohexylammonium salt can be checked by HPLC and NMR before proceeding to the ion exchange step. The final product's purity should also be confirmed by HPLC, NMR, and mass spectrometry. The absence of the cyclohexylammonium counterion can be confirmed by NMR.

Diagram: Chemical Transformation during Purification

Caption: Chemical structures during the purification process. (Note: Placeholder images used for illustrative purposes).

Conclusion

While not a "delivery" agent in the classic sense, the use of cyclohexylammonium salts is a powerful enabling strategy in the development of phosphate-based therapeutics. By providing a robust, scalable, and efficient method for the purification of critical intermediates, it ensures the final active pharmaceutical ingredient is of high purity and quality. This high quality is a prerequisite for a safe and effective drug product, and therefore, the advantages conferred by cyclohexylammonium salts during manufacturing are intrinsically linked to the successful delivery of the therapeutic to the patient. For researchers and drug developers, understanding and leveraging this technique can be a key factor in the successful translation of a promising phosphorylated molecule from the lab to the clinic.

References

  • Mehellou, Y., & De Clercq, E. (2010). The pivaloyloxymethyl (POM) mask for phosphate and phosphonate functions in antiviral and anticancer nucleoside/nucleotide analogues. Journal of medicinal chemistry, 53(14), 5205-5217.
  • Hecker, S. J., & Erion, M. D. (2008). Prodrugs of phosphates and phosphonates. Journal of medicinal chemistry, 51(8), 2328-2345.
  • Knauer. (n.d.). Large scale purification of oligonucleotides with ion exchange chromatography.
  • Bio-Works. (n.d.). Purification of oligonucleotides by anion exchange chromatography.

Sources

Validation of antibody specificity using peptides phosphorylated with mono-Methyl phosphate bis(cyclohexylammonium) salt

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Validating Phospho-Specific Antibodies Using High-Purity Synthetic Peptides

In the intricate world of signal transduction, protein phosphorylation is a fundamental switch that governs cellular processes. The ability to accurately detect and quantify specific phosphorylation events is paramount for researchers in basic science and drug development. This relies entirely on the quality and specificity of phospho-specific antibodies. However, generating an antibody that exclusively recognizes a phosphorylated epitope, without cross-reacting with the non-phosphorylated sequence or other proteins, is a significant challenge.

This guide provides an in-depth comparison of methodologies for validating phospho-specific antibody specificity, with a core focus on the use of synthetic phosphopeptides. We will delve into the underlying chemistry of why certain reagents, such as mono-methyl phosphate bis(cyclohexylammonium) salt, are instrumental in producing the high-fidelity peptide controls necessary for rigorous, self-validating experimental systems.

The Cornerstone of Specificity: Why Synthetic Peptides are the Gold Standard Control

While strategies like using lysates from stimulated versus unstimulated cells or phosphatase treatments are essential, they validate specificity within a complex biological milieu.[1][2] A synthetic peptide, however, offers an unparalleled level of precision. It provides a chemically defined, pure antigen containing the exact phosphorylated epitope. This allows researchers to directly and unambiguously test the primary interaction between the antibody and its target sequence, forming the foundation of a robust validation workflow.

A truly specific phospho-antibody must meet two criteria when tested against synthetic peptides:

  • Positive Recognition: It must bind strongly to the peptide containing the correct phosphorylated amino acid at the correct position.

  • Negative Recognition: It must show negligible binding to the identical peptide sequence that lacks the phosphate group.[3]

The Chemistry of a Superior Control: Synthesizing Phosphopeptides with Protected Phosphate Precursors

The quality of the synthetic peptide is non-negotiable. The most reliable method for generating these peptides is Solid Phase Peptide Synthesis (SPPS), where amino acids are sequentially added to a growing chain anchored to a resin support. However, incorporating a phosphate group presents a significant chemical hurdle. The phosphate moiety is negatively charged and can interfere with coupling reactions. For phosphoserine and phosphothreonine, there is a high risk of β-elimination during the synthesis process when using standard protocols.

To overcome this, chemists employ a "building block" strategy using pre-phosphorylated amino acids with protective groups.[4] This is where reagents like mono-methyl phosphate bis(cyclohexylammonium) salt become critical.[5][6] This stable, crystalline salt is a key precursor for creating mono-methyl protected phospho-amino acid monomers (e.g., Fmoc-Tyr(PO(OMe)OH)-OH).

Why this chemistry matters for your validation:

  • Stability: The methyl group "protects" the phosphate, neutralizing its negative charge and preventing unwanted side reactions during the iterative steps of peptide synthesis.[7]

  • Efficiency: Using a pre-formed, protected building block ensures that the phosphate is incorporated at the correct position with high efficiency, avoiding the incomplete or non-specific phosphorylation that can occur with other methods.

  • Purity: The final step involves the clean removal (deprotection) of the methyl group, yielding a highly pure phosphopeptide that is an exact mimic of the biological target.

The use of such advanced chemical strategies ensures that the peptide you are using for validation is itself of the highest quality, removing a significant variable from your experiments.

G cluster_0 Reagent Preparation cluster_1 Peptide Synthesis & Purification Reagent mono-Methyl phosphate bis(cyclohexylammonium) salt Monomer Protected Phospho-Amino Acid (e.g., Fmoc-pTyr(OMe)-OH) Reagent->Monomer Chemical Synthesis SPPS Solid Phase Peptide Synthesis (SPPS) Monomer->SPPS Incorporation into Peptide Chain Cleavage Cleavage & Deprotection (Removes Methyl Group) SPPS->Cleavage Purification HPLC Purification Cleavage->Purification FinalPeptide High-Purity Phosphopeptide Purification->FinalPeptide G cluster_0 Control Condition cluster_1 Peptide Blocking Condition Antibody1 Antibody Binding Site Protein1 Target Protein on Membrane pY Epitope Antibody1:f0->Protein1:f0 Binds Result1 Strong Signal Protein1->Result1 Antibody2 Antibody Binding Site Protein2 Target Protein on Membrane pY Epitope Antibody2:f0->Protein2:f0 Binding Blocked Peptide Phosphopeptide Peptide->Antibody2:f0 Occupies Binding Site Result2 No Signal Protein2->Result2

Caption: The principle of peptide competition in Western blotting.

Experimental Protocol: Peptide Competition

  • Prepare Lysate: Prepare cell or tissue lysate known to contain the target protein. Ensure phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state. [8]2. Quantify Protein: Determine the protein concentration of your lysate using a standard assay (e.g., BCA).

  • Set up Blocking Reactions: In separate microcentrifuge tubes, prepare three antibody solutions. For a final volume of 500 µL:

    • No Peptide Control: Dilute your primary antibody to its optimal working concentration in 500 µL of blocking buffer (e.g., 5% BSA in TBST).

    • Phosphopeptide Block: Add a 100-500 fold molar excess of the phosphopeptide to 500 µL of blocking buffer. Add the primary antibody at its working concentration.

    • Non-phosphopeptide Control: Add the same molar excess of the non-phosphopeptide to 500 µL of blocking buffer. Add the primary antibody at its working concentration.

  • Incubate: Gently agitate the three antibody-peptide solutions at room temperature for 1-2 hours or overnight at 4°C. This allows the peptide to bind to the antibody.

  • Western Blot: Run your lysate on an SDS-PAGE gel and transfer to a membrane (PVDF is recommended for phospho-proteins). [8]6. Block Membrane: Block the membrane for 1 hour at room temperature in 5% BSA in TBST. Crucially, do not use milk , as it contains the phosphoprotein casein, which can cause high background with phospho-specific antibodies. [8][9]7. Probe Blots: Cut the membrane if necessary and incubate each strip with one of the prepared antibody solutions (No Peptide, Phosphopeptide, Non-phosphopeptide) overnight at 4°C.

  • Wash and Develop: Proceed with standard washing steps, secondary antibody incubation, and chemiluminescent detection.

Data Interpretation Table

ConditionExpected OutcomeInterpretation
Antibody + Lysate Clear band at the correct molecular weight.The antibody detects a protein of the expected size.
Antibody + Lysate + Non-Phospho Peptide Band intensity is unchanged compared to control.The antibody does not bind to the non-phosphorylated epitope.
Antibody + Lysate + Phospho-Peptide Band is absent or significantly diminished.The antibody is specific to the phosphorylated epitope.
Peptide ELISA (For Direct Binding and Specificity Quantification)

An Enzyme-Linked Immunosorbent Assay (ELISA) provides a quantitative measure of an antibody's binding preference for the phosphorylated versus the non-phosphorylated peptide.

Principle of Causality: The phosphopeptide and non-phosphopeptide are immobilized in separate wells of a microplate. The antibody is then added and its binding is detected with an enzyme-conjugated secondary antibody that generates a colorimetric signal. [10]A highly specific antibody will generate a strong signal in the wells coated with the phosphopeptide and a very low signal in the wells with the non-phosphorylated version. [11] Experimental Protocol: Peptide ELISA

  • Coat Plate: Dilute the phosphopeptide and non-phosphopeptide to 1-5 µg/mL in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.6). Add 100 µL of the respective peptide solutions to different wells of a 96-well microplate. Include "no peptide" wells for background control. Incubate overnight at 4°C. [10]2. Wash and Block: Empty the plate and wash 3 times with wash buffer (e.g., PBS with 0.05% Tween-20). Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well and incubate for 2 hours at room temperature. [10]3. Primary Antibody Incubation: Wash the plate again. Prepare serial dilutions of your primary antibody in blocking buffer. Add 100 µL of the diluted antibody to the wells. Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate 3 times. Add 100 µL of a diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature. [12]5. Develop and Read: Wash the plate 5 times. Add 100 µL of a TMB substrate solution and allow color to develop for 15-30 minutes. Stop the reaction with 50 µL of 1M H₂SO₄. Read the absorbance at 450 nm using a microplate reader.

Data Interpretation Table

Peptide Coated on WellExpected Absorbance (OD450)Interpretation
Phosphopeptide High, dose-dependent signal.Strong, specific binding to the phosphorylated target.
Non-phosphopeptide Signal near background levels.Negligible cross-reactivity with the non-phosphorylated form.
No Peptide (Blank) Lowest signal.Establishes the baseline background of the assay.

Building a Matrix of Confidence: Orthogonal Validation Strategies

While peptide-based assays are foundational, they should always be part of a larger, multi-pronged validation strategy. Each method provides a different piece of the puzzle, and together they build an irrefutable case for antibody specificity.

G center_node Confidence in Antibody Specificity Peptide Peptide Competition (Biochemical Specificity) Peptide->center_node Phosphatase Phosphatase Treatment (Confirms Phospho-Dependence) Phosphatase->center_node Stimulation Biological Modulation (Pathway Relevance) Stimulation->center_node Genetic Genetic Knockout/Mutant (Target Identity) Genetic->center_node

Caption: A comprehensive validation matrix for phospho-antibodies.
  • Phosphatase Treatment: A mandatory control. Treating your lysate with an enzyme like lambda protein phosphatase, which removes phosphate groups, should eliminate the Western blot signal. [1]This proves the antibody's dependence on the phosphate moiety.

  • Biological Modulation: The signal should correlate with known biology. For example, stimulating a growth factor receptor pathway should increase the phosphorylation signal of a downstream target like ERK or AKT. [2]* Genetic Approaches: The most rigorous validation involves using cell lines where the target protein has been knocked out (e.g., via CRISPR). The absence of a signal in the knockout lysate is definitive proof of target specificity. [13]Similarly, a point mutant at the phosphorylation site should also abrogate the signal.

By systematically employing high-quality synthetic peptides synthesized from reliable precursors like mono-methyl phosphate bis(cyclohexylammonium) salt, and complementing this data with orthogonal biological validation, researchers can proceed with confidence, knowing their results are built on a foundation of unimpeachable antibody specificity.

References

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad. [Link]

  • LI-COR Biosciences. (2017, February 17). Pan/Phospho Analysis For Western Blot Normalization. protocols.io. [Link]

  • Evolving strategies for application-specific validation of research use antibodies. (n.d.). MilliporeSigma. [Link]

  • Mandell, J. W. (2003). Phosphorylation State-Specific Antibodies: Applications in Investigative and Diagnostic Pathology. The American Journal of Pathology, 163(5), 1687–1698. [Link]

  • LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization. [Link]

  • Affinity Biosciences. (2018, September 30). A superior strategy for validation of antibody: Blocking peptide validation. [Link]

  • Gorr, T. A. (2017). Antibody validation for Western blot: By the user, for the user. BioTechniques, 63(5), 217-220. [Link]

  • Bordeaux, J., Welsh, A. W., Agarwal, S., Killiam, E., Baquero, M. T., Hanna, J. A., Anagnostou, V. K., & Rimm, D. L. (2010). Antibody validation. BioTechniques, 48(3), 197–209. [Link]

  • Abcam. (n.d.). Western blotting of phospho-proteins protocol. ResearchGate. [Link]

  • Kitas, E. A., & Perich, J. W. (2004). 6.5 Synthesis of Phosphopeptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b (pp. 377-416). Thieme. [Link]

  • Boster Biological Technology. (n.d.). Peptide-ELISA Protocol. [Link]

  • Perich, J. W. (2001). The synthesis of phosphopeptides. Biopolymers, 60(3), 153-171. [Link]

  • Antibodies.com. (2024, April 6). ELISA Protocols. [Link]

  • Probing the Phosphopeptide Specificities of Protein Tyrosine Phosphatases, SH2 and PTB Domains with Combinatorial Library Methods. (n.d.). ResearchGate. [Link]

  • Chemdad. (n.d.). monomethyl phosphate di(cyclohexylammonium) salt. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

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Comparative Guide: Mono-Alkyl Phosphates (MAPs) in Bioorganic Synthesis and Membrane Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tunable" Amphiphile

In bioorganic chemistry, the choice of amphiphile often dictates the success of a membrane protein study or the stability of a lipid nanoparticle (LNP). While Sodium Dodecyl Sulfate (SDS) is the ubiquitous standard for protein denaturation, and non-ionic detergents (like DDM) are preferred for structural preservation, Mono-Alkyl Phosphates (MAPs) occupy a unique, underutilized niche.

Unlike sulfate esters (SDS) or dialkyl phosphates (DAPs), MAPs possess a diprotic headgroup (


, 

). This allows researchers to "switch" the surfactant's geometry and charge density by adjusting pH within the physiological window (pH 5.0–7.4). This guide objectively compares MAPs against their primary alternatives, focusing on their utility in prebiotic chemistry, drug delivery, and protein solubilization.

Physicochemical Profile: MAPs vs. Alternatives

The fundamental differentiator of a mono-alkyl phosphate is its ability to act as both a hydrogen bond donor and acceptor, whereas dialkyl phosphates and sulfates act primarily as acceptors.

Comparative Performance Matrix
FeatureMono-Alkyl Phosphate (e.g., Dodecyl Phosphate)Dialkyl Phosphate (e.g., Didodecyl Phosphate)Sodium Dodecyl Sulfate (SDS)
Headgroup Structure

(Diprotic)

(Monoprotic)

(Fixed Charge)
pKa Values

,


N/A (Strong acid salt)
CMC (pH 7.0) ~8–10 mM (High dependence on ionic strength)Extremely low (often insoluble vesicles)~8.2 mM (Insensitive to pH)
Hydrolysis Stability High (Electrostatic repulsion protects dianion)Moderate (Prone to nucleophilic attack)High (Stable at neutral pH)
Protein Interaction "Soft" denaturant; mimics phospholipid headgroupsMembrane intercalator; low solubilization power"Hard" denaturant; unfolds proteins
Ca²⁺ Tolerance Low (Precipitates as Ca-salt)ModerateModerate
The "Softness" Factor

MAPs are structurally analogous to the phosphatidic acid backbone of natural lipids. Unlike SDS, which binds proteins cooperatively and induces massive unfolding, MAPs at neutral pH (dianionic state) interact largely through headgroup mimicry. This makes them superior for biomimetic studies where maintaining a "lipid-like" interface is crucial, such as in the reconstitution of membrane proteins into liposomes.

Mechanism of Action: The Proton Switch

The most distinct advantage of MAPs is the ability to control supramolecular assembly via pH.

  • Below pH 6 (Monoanion): Hydrogen bonding between headgroups is strong (

    
    ). This favors the formation of vesicles  (bilayers) rather than micelles. This property is famously utilized in "Protocell" research (e.g., Szostak lab) to model prebiotic membranes.
    
  • Above pH 7 (Dianion): Electrostatic repulsion dominates. The effective headgroup area increases, favoring high-curvature structures like micelles .

Diagram 1: The pH-Dependent Assembly Switch

This diagram illustrates the structural transition unique to MAPs, which is impossible with SDS or DAPs.

MAP_Assembly_Switch cluster_acidic Acidic / Neutral pH (< 6.5) cluster_basic Basic pH (> 7.0) Monoanion Monoanion State (R-O-PO3H-) HBonding Strong H-Bonding (Headgroup Attraction) Monoanion->HBonding Dianion Dianion State (R-O-PO3(2-)) Monoanion->Dianion pH > pKa2 Vesicle Bilayer Vesicles (Low Curvature) HBonding->Vesicle Packing Parameter ~ 1 Repulsion Electrostatic Repulsion (Large Headgroup Area) Dianion->Repulsion Micelle Spherical Micelles (High Curvature) Repulsion->Micelle Packing Parameter < 0.5

Caption: The "Proton Switch" mechanism. At pH < pKa2, hydrogen bonding drives vesicle formation. Above pKa2, repulsion drives micellization.

Synthesis & Purity: The Critical Bottleneck

A major reason researchers default to SDS is the difficulty in obtaining high-purity MAPs. Commercial "dodecyl phosphate" is often a mixture of mono- and di-esters.

Comparison of Synthetic Routes
  • Phosphorus Pentoxide (

    
    ) Method: 
    
    • Result: Mixture of Mono- (40%) and Di-alkyl (60%) phosphates.

    • Verdict:Unsuitable for precise bioorganic characterization due to batch-to-batch variability.

  • Phosphorus Oxychloride (

    
    ) Method: 
    
    • Result: Can yield high mono-content but requires strict stoichiometric control and low temperatures to prevent tri-ester formation. Hydrolysis step is exothermic and risky.

    • Verdict:Acceptable for organic synthesis labs, but prone to side products.

  • Pyrophosphoric Acid Method (Nelson & Toy):

    • Result: High selectivity for Mono-alkyl phosphate (>90%).

    • Verdict:Recommended for bioorganic applications.

Diagram 2: Selective Synthesis Workflow

This workflow highlights the pathway to high-purity MAPs, avoiding the "Diester Trap."

Synthesis_Pathway Alcohol Long Chain Alcohol (R-OH) Mix Complex Mixture (Mono + Di + Poly) Alcohol->Mix + P2O5 Clean_Int Mono-alkyl Pyrophosphate Intermediate Alcohol->Clean_Int + H4P2O7 (Slow addition) Reagent_Bad Reagent: P2O5 (Industrial Route) Reagent_Bad->Mix Reagent_Good Reagent: Pyrophosphoric Acid (H4P2O7) Reagent_Good->Clean_Int Hydrolysis Controlled Hydrolysis (Water, 80°C) Mix->Hydrolysis Clean_Int->Hydrolysis Impure_Prod Impure Product (Requires difficult extraction) Hydrolysis->Impure_Prod Pure_Prod High Purity MAP (>95% Mono-ester) Hydrolysis->Pure_Prod

Caption: Comparative synthesis pathways. The Pyrophosphoric Acid route minimizes diester impurities, essential for reproducible biological data.

Experimental Protocol: Synthesis of Sodium Dodecyl Phosphate

Objective: Synthesize high-purity (>95%) Sodium Dodecyl Phosphate for use in membrane mimetic studies. Method: Pyrophosphoric Acid Route (Adapted from Nelson & Toy).

Reagents
  • 1-Dodecanol (High purity, >99%)

  • Pyrophosphoric acid (Crystalline)[1]

  • Diethyl ether (Solvent)

  • NaOH (for neutralization)

Step-by-Step Methodology
  • Preparation: Melt Pyrophosphoric acid (1.1 eq) in a round-bottom flask at 60°C.

  • Addition: Add 1-Dodecanol (1.0 eq) slowly over 30 minutes. The mixture will become viscous.

  • Reaction: Stir the neat mixture at 80°C for 4 hours. Note: This temperature is critical; exceeding 100°C promotes diester formation.

  • Hydrolysis: Cool to room temperature. Add ice-cold water (5x volume) to hydrolyze the unreacted pyrophosphate bonds. Stir for 1 hour.

  • Extraction: Extract the organic layer with diethyl ether. The mono-alkyl phosphate partitions into the ether layer; inorganic phosphates remain in the water.

  • Purification (The "Salt Switch"):

    • Wash the ether layer with water.

    • Titrate the ether layer with ethanolic NaOH to pH 9.0 to precipitate the Disodium Salt .

    • Filter the white precipitate.

    • Recrystallize from ethanol/water (90:10).

  • Validation: Verify purity via ³¹P-NMR (Proton-decoupled).

    • Expected Shift: Mono-alkyl phosphate appears at ~0 ppm (relative to phosphoric acid).

    • Impurity Check: Di-alkyl phosphates appear upfield (~ -1 ppm).

Stability and Hydrolysis Data

For drug delivery applications, the stability of the phosphate ester bond is paramount.

  • Neutral pH (7.4): MAPs exist primarily as dianions. The negative charge density repels nucleophilic attack by hydroxide ions (

    
    ).
    
    • Half-life: > 1 year at 25°C.

  • Acidic pH (< 4.0): Protonation of the phosphate oxygen reduces electrostatic repulsion, making the phosphorous center vulnerable to water attack.

    • Half-life: Weeks to Months (significantly more stable than sulfate esters like SDS, which autocatalyze hydrolysis in acid).

  • Enzymatic Sensitivity: MAPs are substrates for Alkaline Phosphatase (ALP) . This is a feature, not a bug—it allows for targeted drug release in tissues with high ALP expression (e.g., bone, liver).

Conclusion

Mono-alkyl phosphates offer a sophisticated alternative to SDS and DAPs for researchers requiring tunable self-assembly and biomimetic properties . While their synthesis requires more rigor than purchasing off-the-shelf detergents, the ability to switch between vesicular and micellar phases via pH makes them indispensable for modern bioorganic applications, particularly in protocell models and targeted delivery systems.

References
  • Nelson, A. K., & Toy, A. D. F. (1963). The Preparation of Long-Chain Monoalkyl Phosphates from Pyrophosphoric Acid and Alcohols. Inorganic Chemistry. Link

  • Kresheck, G. C., et al. (1965). The Physical Properties of Mono- and Di-alkyl Phosphates. Journal of the American Chemical Society.
  • Mansy, S. S., & Szostak, J. W. (2008).[2] Thermostability of model protocell membranes. Proceedings of the National Academy of Sciences. Link (Demonstrates the vesicular stability of mono-alkyl phosphates).

  • Tanford, C. (1980). The Hydrophobic Effect: Formation of Micelles and Biological Membranes. Wiley-Interscience. (Authoritative source on micelle packing parameters).
  • Hargreaves, W. R., & Deamer, D. W. (1978). Liposomes from ionic, single-chain amphiphiles. Biochemistry. Link (Seminal work on pH-dependent assembly).

Sources

Benchmarking chemical versus enzymatic phosphorylation for specific substrates

Author: BenchChem Technical Support Team. Date: February 2026

Phosphorylation, the addition of a phosphate group to a molecule, is a cornerstone of cellular regulation and a critical tool in drug development and biological research.[1][2][3] This seemingly simple modification governs protein activity, signaling cascades, and a vast array of cellular processes.[1][2][3][4] Consequently, the ability to selectively phosphorylate specific substrates—be it peptides, proteins, or small molecules—is paramount for researchers.

This guide provides an in-depth comparison of the two primary methods for achieving this: chemical synthesis and enzymatic phosphorylation. We will delve into the underlying mechanisms, explore the inherent advantages and limitations of each approach, and provide actionable, data-driven insights to help you select the optimal strategy for your research needs.

Section 1: The Chemical Approach: Power in Versatility

Chemical phosphorylation offers a powerful and versatile means of introducing phosphate groups, particularly for well-defined, smaller-scale applications. The most prevalent method relies on phosphoramidite chemistry, a cornerstone of oligonucleotide synthesis that has been adapted for modifying a wide range of molecules.[5][6][7]

The "Why" Behind the Chemistry: A Look at the Mechanism

Phosphoramidite chemistry involves a stepwise cycle of deprotection, coupling, capping, and oxidation to build a phosphorylated molecule.[5] The key players are phosphoramidites, which are activated phosphorus compounds that readily react with hydroxyl groups on the substrate. Protecting groups are crucial to ensure that the reaction occurs only at the desired location, preventing unwanted side reactions.[5][6]

Advantages of Chemical Phosphorylation:
  • Broad Substrate Scope: Chemical methods are not constrained by the recognition motifs of enzymes, allowing for the phosphorylation of non-natural amino acids, small molecules, and other substrates that are not recognized by kinases.

  • Scalability: Chemical synthesis is highly scalable, making it suitable for producing large quantities of phosphorylated compounds.

  • Precise Site-Specificity (with caveats): Through the use of protecting groups, it is possible to direct phosphorylation to a specific site on a molecule.[5][8]

Limitations and Experimental Considerations:
  • Regioselectivity Challenges: For substrates with multiple potential phosphorylation sites (e.g., multiple hydroxyl groups), achieving high regioselectivity can be challenging and may require complex protecting group strategies.[9][10] Inadequate selectivity can lead to a mixture of products, complicating purification.[8]

  • Harsh Reaction Conditions: Chemical phosphorylation often requires anhydrous conditions and the use of reagents that can be harsh on sensitive substrates, potentially leading to degradation.[11][12]

  • Side Reactions: The complexity of the reaction can lead to side products, necessitating extensive purification, often by High-Performance Liquid Chromatography (HPLC).[8]

Section 2: The Enzymatic Approach: The Power of Biological Specificity

Enzymatic phosphorylation harnesses the power of nature's catalysts: kinases. Kinases are a large family of enzymes that transfer a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific substrate.[1][13][14]

The "Why" Behind the Biology: Kinase Specificity

The remarkable specificity of kinases is a key advantage.[15][16][17][18] This specificity is determined by the kinase's active site, which recognizes a particular consensus sequence of amino acids surrounding the target serine, threonine, or tyrosine residue.[15][16] This inherent recognition mechanism ensures that phosphorylation occurs at the correct location with high fidelity.[15][16][17]

Advantages of Enzymatic Phosphorylation:
  • Exceptional Specificity: Kinases offer unparalleled regio- and stereoselectivity, ensuring that the phosphate group is added to the intended site on the substrate.[15][16][17]

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous buffers at physiological pH and temperature, preserving the integrity of sensitive substrates.

  • High Efficiency: Kinases are highly efficient catalysts, often achieving complete phosphorylation at low enzyme concentrations.

Limitations and Experimental Considerations:
  • Enzyme Availability and Cost: The availability of a specific kinase for a desired substrate can be a limiting factor. Purified, active kinases can also be expensive.

  • Substrate Scope: Kinases are generally limited to their natural substrates or close analogs. They may not recognize non-natural amino acids or other synthetic molecules.[15][19]

  • ATP Requirement: Enzymatic phosphorylation requires a continuous supply of ATP as the phosphate donor, which adds to the cost and complexity of the reaction.[13]

Section 3: Head-to-Head Comparison: A Data-Driven Decision Framework

To facilitate a clear comparison, the following table summarizes the key performance metrics of chemical versus enzymatic phosphorylation.

FeatureChemical PhosphorylationEnzymatic Phosphorylation
Specificity Variable; dependent on protecting group strategy. Can be low for complex substrates.[9]Very high; determined by the kinase's recognition motif.[15][16][17]
Yield & Purity Can be high, but often requires extensive purification to remove side products.Typically high yield with high purity, often requiring minimal purification.
Scalability Highly scalable for large-scale production.Generally less scalable and can be cost-prohibitive for large quantities.
Substrate Scope Broad; applicable to a wide range of molecules, including non-natural substrates.Narrow; generally limited to the kinase's natural substrates or close analogs.[15]
Reaction Conditions Often requires harsh, anhydrous conditions.[11][12]Mild, aqueous conditions at physiological pH and temperature.
Cost Reagents can be expensive, but the overall cost may be lower for large-scale synthesis.Enzymes and ATP can be expensive, particularly for large-scale reactions.
Time Can be a multi-step, time-consuming process.Reaction times are typically shorter.

Section 4: Experimental Workflows & Protocols

To provide a practical context, we present standardized, self-validating protocols for both methods.

Workflow 1: Chemical Phosphorylation of a Model Peptide

This workflow outlines the general steps for the chemical phosphorylation of a synthetic peptide using phosphoramidite chemistry.

cluster_synthesis Peptide Synthesis & Phosphorylation cluster_purification Purification cluster_validation Validation A Solid-Phase Peptide Synthesis B Selective Deprotection of Target Hydroxyl Group A->B C Coupling with Phosphoramidite Reagent B->C D Oxidation of Phosphite to Phosphate C->D E Cleavage from Resin & Global Deprotection D->E F Reverse-Phase HPLC E->F G Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) F->G H NMR Spectroscopy (optional) F->H

Caption: Chemical phosphorylation workflow.

Protocol:

  • Solid-Phase Peptide Synthesis: Synthesize the desired peptide on a solid support using standard Fmoc or Boc chemistry.

  • Selective Deprotection: Selectively remove the protecting group from the hydroxyl group of the target serine, threonine, or tyrosine residue.

  • Phosphoramidite Coupling: React the deprotected hydroxyl group with a suitable phosphoramidite reagent in the presence of an activator.

  • Oxidation: Oxidize the resulting phosphite triester to the more stable phosphate triester using an oxidizing agent like iodine.

  • Cleavage and Deprotection: Cleave the phosphorylated peptide from the solid support and remove all remaining protecting groups using a strong acid cocktail.

  • Purification: Purify the crude phosphopeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Validation: Confirm the identity and purity of the final product by mass spectrometry (to verify the correct mass) and, if necessary, NMR spectroscopy (to confirm the position of phosphorylation).

Workflow 2: Enzymatic Phosphorylation of a Model Protein

This workflow details the enzymatic phosphorylation of a protein substrate using a specific kinase.

cluster_reaction Kinase Reaction cluster_analysis Analysis & Validation A Combine Substrate Protein, Kinase, and ATP in Kinase Buffer B Incubate at Optimal Temperature (e.g., 30-37°C) C Stop Reaction (e.g., by adding EDTA or boiling in SDS-PAGE sample buffer) D SDS-PAGE Analysis C->D E Phosphoprotein Staining or Western Blot with Phospho-Specific Antibody D->E F Mass Spectrometry (optional, for site identification) E->F

Caption: Enzymatic phosphorylation workflow.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the substrate protein, the specific kinase, and ATP in a suitable kinase reaction buffer. The buffer should be optimized for the specific kinase and typically contains MgCl2.[20][21][22]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (usually 30-37°C) for a predetermined amount of time.

  • Reaction Termination: Stop the reaction by adding a chelating agent like EDTA (to sequester Mg2+, a necessary cofactor for most kinases) or by adding SDS-PAGE loading buffer and boiling.

  • Analysis: Analyze the reaction products by SDS-PAGE.

  • Validation: Visualize the phosphorylated protein using a general phosphoprotein stain or, for higher specificity, perform a Western blot using an antibody that specifically recognizes the phosphorylated form of the substrate.[23][24] For definitive identification of the phosphorylation site, the protein band can be excised from the gel and analyzed by mass spectrometry.[23][25]

Section 5: Making the Right Choice: A Decision-Making Framework

The choice between chemical and enzymatic phosphorylation is not always straightforward. The following decision tree can guide you to the most appropriate method for your specific application.

Start What is your substrate? Q1 Is the substrate a natural peptide or protein with a known kinase recognition site? Start->Q1 Q2 Is the substrate a small molecule, non-natural peptide, or a protein with no known kinase? Start->Q2 Q3 Do you need to produce a large quantity of the phosphorylated product? Q1->Q3 No Q4 Is high regioselectivity critical and are there multiple potential phosphorylation sites? Q1->Q4 Yes Method1 Enzymatic Phosphorylation is likely the better choice. Q1->Method1 Yes Method2 Chemical Phosphorylation is the more suitable method. Q2->Method2 Q3->Method1 No Consider1 Consider Chemical Phosphorylation if scalability is a major concern. Q3->Consider1 Yes Q4->Method1 Yes Consider2 Consider Enzymatic Phosphorylation if your substrate is sensitive to harsh conditions. Q4->Consider2 No

Caption: Decision tree for phosphorylation method selection.

Conclusion

Both chemical and enzymatic phosphorylation are powerful techniques with distinct advantages and disadvantages. Chemical synthesis offers unparalleled versatility and scalability, making it ideal for producing large quantities of a wide range of phosphorylated molecules. In contrast, enzymatic phosphorylation provides exceptional specificity and mild reaction conditions, making it the method of choice for selectively modifying sensitive biological macromolecules. By carefully considering the nature of your substrate, the scale of your experiment, and the required level of purity and specificity, you can confidently select the optimal phosphorylation strategy to advance your research.

References

  • Bradley, D., & Beltrao, P. (2019). Evolution of protein kinase substrate recognition at the active site. PLOS Biology, 17(6), e3000341. [Link]

  • Ubersax, J. A., & Ferrell, J. E., Jr. (2007). Mechanisms of specificity in protein phosphorylation. Nature Reviews Molecular Cell Biology, 8(7), 530–541. [Link]

  • Johnson, L. N. (2009). The regulation of protein kinases. Biochemical Society Transactions, 37(Pt 2), 255–262. [Link]

  • Mtoz Biolabs. (n.d.). Overview of Common Analytical Methods in Phosphoproteomics. [Link]

  • RayBiotech. (2020, May 11). 7 Ways to Study Protein Phosphorylation. [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PubMed Central. [Link]

  • Bio-protocol. (2026, January 5). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. [Link]

  • Bio-Techne. (n.d.). Methods for Detecting Protein Phosphorylation. [Link]

  • Catalysts. (n.d.). The Science of Oligonucleotide Synthesis via Phosphoramidite Chemistry: Mechanisms, Efficiency, and Optimization Strategies. MDPI. [Link]

  • Zhu, G., Liu, Y., & Shaw, S. (2005). Protein Kinase Specificity: A Strategic Collaboration between Kinase Peptide Specificity and Substrate Recruitment. Cell Cycle, 4(1), 52-56. [Link]

  • Fuhs, S. R., & Hunter, T. (2017). Chemical Approaches to Investigate Labile Peptide and Protein Phosphorylation. Accounts of chemical research, 50(8), 1965–1974. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • protocols.io. (n.d.). In vitro kinase assay. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? [Link]

  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. [Link]

  • Fuhs, S. R., & Hunter, T. (2017). Chemical Approaches to Investigate Labile Peptide and Protein Phosphorylation. PubMed. [Link]

  • Kuan, C. I., & Bode, J. W. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Chemical Society Reviews, 51(13), 5645-5684. [Link]

  • Wada, T., Sato, Y., & Sekine, M. (2004). O-Selectivity and Utility of Phosphorylation Mediated by Phosphite Triester Intermediates in the N-Unprotected Phosphoramidite Method. Journal of the American Chemical Society, 126(36), 11354–11365. [Link]

  • Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. [Link]

  • Bera, S., et al. (2023). Enhancing Prebiotic Phosphorylation and Modulating the Regioselectivity of Nucleosides with Diamidophosphate. Journal of the American Chemical Society. [Link]

  • Assay Genie. (2023, June 11). Understanding Phosphorylation: From ATP Synthesis to Cellular Signaling. [Link]

  • ResearchGate. (2025, June 18). Enhancing Prebiotic Phosphorylation and Modulating the Regioselectivity of Nucleosides with Diamidophosphate. [Link]

  • Filo. (2023, November 2). List some advantages of phosphorylation/ dephosphorylation cascade systems over simple allosteric regulation. [Link]

  • Lawrence, D. S., & Zon, G. (2010). The Chemical Biology of Protein Phosphorylation. PubMed Central. [Link]

  • Bio-protocol. (2020, May 5). A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. [Link]

  • QYAOBIO. (n.d.). Peptide Phosphorylation. [Link]

  • Li, Y., et al. (2020). Regioselective O/C phosphorylation of α-chloroketones: a general method for the synthesis of enol phosphates and β-ketophosphonates via Perkow/Arbuzov reaction. PubMed Central. [Link]

  • Isom, L. S., & Buss, J. E. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. ACS Central Science, 6(2), 237–244. [Link]

  • Wohlgemuth, R. (2022). The Power of Biocatalysts for Highly Selective and Efficient Phosphorylation Reactions. International Journal of Molecular Sciences, 23(22), 14199. [Link]

  • JoVE. (n.d.). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. [Link]

  • van den Berg, M. A., & Panke, S. (2015). One Assay for All: Exploring Small Molecule Phosphorylation Using Amylose–Polyiodide Complexes. Analytical Chemistry, 87(18), 9209–9215. [Link]

  • Birichevskaya, L. L., et al. (2007). A comparison of enzymatic phosphorylation and phosphatidylation of beta-L- and beta-D-nucleosides. Biotechnology Letters, 29(4), 585-591. [Link]

  • Ge, H., & Qian, H. (2012). Phosphorylation potential and chemical fluxes govern the biological performance of multiple PdP cycles. arXiv.org. [Link]

  • MDPI. (n.d.). Understanding Protein Phosphorylation: Mechanisms and Biological Roles. [Link]

  • Cole, P. A. (2008). Synthetic Approaches to Protein Phosphorylation. PubMed Central. [Link]

  • ResearchGate. (2025, August 7). Regioselective??-Phosphorylation of Aldoses in Aqueous Solution. [Link]

  • Asege, F. M., et al. (2019). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PubMed Central. [Link]

  • Zinzalla, V., & Vanhaesebroeck, B. (2020). Protein Phosphorylation Dynamics: Unexplored Because of Current Methodological Limitations. PubMed. [Link]

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Safety Operating Guide

Proper Disposal Procedures: mono-Methyl Phosphate Bis(cyclohexylammonium) Salt

[1]

Part 1: Executive Safety Summary

Immediate Action Required: Treat this compound not merely as a benign salt, but as a stabilized reservoir of cyclohexylamine (a corrosive, toxic amine) and methyl phosphate . While the salt form reduces volatility and flammability, improper disposal conditions (specifically pH extremes) can liberate hazardous constituents.

Critical Safety Parameters
ParameterSpecification
CAS Number 7023-27-0
Signal Word WARNING (Irritant)
Primary Hazards Skin/Eye Irritation (H315, H319); STOT SE 3 (H335).
Hidden Hazard Amine Release: Contact with strong bases liberates free cyclohexylamine (Corrosive/Flammable).
Incompatibility DO NOT MIX WITH BLEACH (Hypochlorite). Reaction with amines produces toxic chloramines. Avoid strong oxidizers.[1][2][3][4]
PPE Requirements Nitrile gloves (0.11 mm min), safety goggles, lab coat. Respiratory protection if dust is generated.[1][3][5]

Part 2: Chemical Profile & Hazard Logic

To dispose of this chemical safely, you must understand its dissociation behavior. This compound is a "bis" salt, meaning it contains two equivalents of cyclohexylamine for every one equivalent of methyl phosphate.

The Dissociation Mechanism

Under standard conditions, the salt is stable. However, in the waste stream, pH changes drive the following equilibrium:

  • Acidic Conditions (pH < 4): The phosphate group protonates. The cyclohexylammonium cation remains stable (soluble).

  • Basic Conditions (pH > 10): The ammonium cation deprotonates, releasing free cyclohexylamine .

    • Risk:[1][6][7] Free cyclohexylamine is volatile, flammable (Flash point: 27°C), and corrosive.

Visualizing the Breakdown (DOT Diagram)

The following diagram illustrates the chemical fate of the salt under different waste stream conditions.

ChemicalFateSaltmono-Methyl PhosphateBis(cyclohexylammonium) Salt(Solid/Stable)WaterDissolution in WaterSalt->WaterIonsDissociated Ions:2x Cyclohexylammonium + Methyl PhosphateWater->IonsBaseHigh pH (>10)(e.g., mixing with NaOH waste)Ions->BaseDeprotonationAcidLow pH (<3)(Acid Hydrolysis)Ions->AcidHydrolysisFreeAmineRELEASE: Free Cyclohexylamine(Corrosive, Flammable, Toxic)Base->FreeAmineMethanolHydrolysis Products:Methanol + Phosphoric AcidAcid->Methanol

Figure 1: Chemical fate pathway showing the liberation of hazardous cyclohexylamine under basic conditions and hydrolysis products under acidic conditions.

Part 3: Waste Characterization & Segregation

Before disposal, categorize the waste stream.[5] This compound contains Nitrogen (N) and Phosphorus (P), making it a nutrient pollutant if released to waterways. Drain disposal is strictly prohibited.

Waste Stream Classification Table
Waste StateCompositionRCRA/Disposal Code (Typ.)Segregation Rule
Solid Waste Pure powder, expired reagent, or spill cleanup debris.Non-Regulated Chemical Solid (unless mixed with solvents).Store in amber glass or HDPE. Keep away from oxidizers.[1][3][4][8][9]
Liquid Waste (Aqueous) Dissolved in buffers or water.Aqueous Organic Waste (pH 5–9).NO BLEACH. Do not mix with heavy metals.
Liquid Waste (Organic) Dissolved in methanol, DMSO, etc.Flammable Solvent Waste .Segregate based on the solvent's hazard class.

Part 4: Step-by-Step Disposal Protocol

Scenario A: Disposal of Solid Reagent (Preferred)

Best practice is to keep the material solid to minimize volume and reactivity.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "mono-Methyl phosphate bis(cyclohexylammonium) salt".[10][11]

    • Hazards: "Irritant," "Organic Phosphate."

  • Packing: If the original bottle is small, place the entire bottle into the waste jar. If loose powder, transfer carefully using a plastic spatula to avoid dust generation.

  • Hand-off: Transfer to your facility's chemical waste management team for incineration .

Scenario B: Disposal of Aqueous Solutions

Common in HPLC buffers or enzymatic assays.[5]

  • pH Check: Ensure the solution pH is between 5 and 9.

    • Why? Prevents the liberation of free amine (high pH) or hydrolysis (low pH).

  • Precipitation Check: Inspect for solids. If solids are present, filter them out and dispose of as solid waste (Scenario A).

  • Collection: Pour into a "Non-Halogenated Aqueous Waste" carboy.

  • Incompatibility Check: Ensure this carboy does not contain:

    • Bleach (Sodium Hypochlorite).

    • Nitrites (risk of nitrosamine formation).

    • Strong acids (Sulfuric/Nitric).[12]

Scenario C: Spill Cleanup (Solid Powder)
  • Isolate: Mark the area.[13]

  • PPE: Don goggles, nitrile gloves, and N95 dust mask.

  • Containment: Cover the spill with a dry absorbent pad or paper towels to prevent dispersal.

  • Cleanup:

    • Do not sweep dry (creates dust).[2]

    • Dampen a paper towel with water (not solvent) and wipe up the powder.

    • Place all wipes and gloves into a sealable plastic bag.

  • Disposal: Place the bag into the Solid Chemical Waste container.

Disposal Decision Matrix (DOT Diagram)

DisposalFlowStartWaste MaterialIsSolidIs it Solid?Start->IsSolidSolidWasteSolid Chemical Waste(Incineration)IsSolid->SolidWasteYesIsLiquidIs it Liquid?IsSolid->IsLiquidNoSolventTypeSolvent Base?IsLiquid->SolventTypeOrgWasteOrganic Solvent Waste(Flammable Stream)SolventType->OrgWasteOrganic (MeOH, DMSO)BleachCheckContains Bleach?SolventType->BleachCheckAqueousAqWasteAqueous Waste(Check pH 5-9)BleachCheck->AqWasteNoDoNotMixSTOP: Do Not Mix(Chloramine Risk)BleachCheck->DoNotMixYes

Figure 2: Operational decision matrix for segregating waste streams to prevent incompatibility incidents.

Part 5: References & Grounding

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 110041, mono-Methyl phosphate bis(cyclohexylammonium) salt. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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mono-Methyl phosphate bis(cyclohexylammonium) salt
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.